NE 10790
Descripción
Propiedades
IUPAC Name |
2-hydroxy-2-phosphono-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO6P/c10-7(11)8(12,16(13,14)15)4-6-2-1-3-9-5-6/h1-3,5,12H,4H2,(H,10,11)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYPXVLXQXDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C(=O)O)(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249251 | |
| Record name | α-Hydroxy-α-phosphono-3-pyridinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152831-36-2 | |
| Record name | α-Hydroxy-α-phosphono-3-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152831-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NE-10790 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Hydroxy-α-phosphono-3-pyridinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NE-10790 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6E47E4WN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the mechanism of action of NE 10790?
An in-depth analysis of the mechanism of action for the compound commonly identified as NE-100 (also known as SA4503 or Cutamesine) is provided below. It is presumed that the query for "NE 10790" contains a typographical error, as the preponderance of scientific literature refers to NE-100 in the context of a potent sigma-1 receptor agonist.
Mechanism of Action of NE-100 (Cutamesine)
NE-100 is a selective and potent agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its mechanism of action is primarily driven by its high-affinity binding to this receptor, initiating a cascade of downstream cellular effects that modulate neuronal function and survival.
Binding Profile and Selectivity
NE-100 exhibits a high affinity for the sigma-1 receptor while displaying significantly lower affinity for the sigma-2 (σ2) receptor and other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile. The binding affinities are often determined through competitive radioligand binding assays.
Table 1: Binding Affinity of NE-100 for Sigma Receptors
| Receptor | Ligand | Kᵢ (nM) | Species | Tissue Source |
|---|---|---|---|---|
| Sigma-1 | [+]-³H-SKF-10047 | 1.1 | Guinea Pig | Brain Membranes |
| Sigma-1 | --INVALID-LINK---pentazocine | 3.48 | Rat | Brain |
| Sigma-2 | [³H]DTG | 134 | Rat | Brain |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Molecular and Cellular Mechanisms
Upon binding to the sigma-1 receptor, NE-100 induces a conformational change in the receptor, leading to its dissociation from its client proteins and subsequent translocation. This initiates several downstream signaling pathways:
-
Modulation of Ion Channels: NE-100, through sigma-1 receptor activation, can modulate the activity of various ion channels, including voltage-gated potassium (K+) channels and NMDA receptors. This modulation can influence neuronal excitability and synaptic plasticity.
-
Calcium Signaling: The sigma-1 receptor is critically involved in regulating intracellular calcium (Ca²⁺) homeostasis. NE-100 has been shown to enhance Ca²⁺ signaling from the endoplasmic reticulum to the mitochondria, which is vital for cellular energy production and survival.
-
Neurotransmitter Release: NE-100 can potentiate the release of several neurotransmitters, including dopamine and acetylcholine. This effect is thought to be mediated by the modulation of ion channel activity and presynaptic mechanisms.
-
Neuroprotection and Neurite Outgrowth: A significant aspect of NE-100's mechanism is its neuroprotective effects. By activating the sigma-1 receptor, it promotes neuronal survival and stimulates neurite outgrowth, potentially through the upregulation of neurotrophic factors and the suppression of apoptotic pathways.
Signaling Pathways
The activation of the sigma-1 receptor by NE-100 triggers a complex interplay of intracellular signaling pathways. A simplified representation of this process is illustrated below.
NE 10790: A Technical Guide to a Selective Rab Geranylgeranyl Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NE 10790, also known as 3-PEHPC, has emerged as a valuable research tool and a potential therapeutic lead due to its specific inhibition of Rab geranylgeranyl transferase (RGGT), also known as geranylgeranyltransferase II (GGTase-II). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its activity. The information is tailored for researchers in cell biology, oncology, and drug development who are interested in the roles of Rab GTPases and the therapeutic potential of their inhibition.
Introduction to Rab Geranylgeranyl Transferase and the Role of this compound
Rab GTPases are a large family of small GTP-binding proteins that are master regulators of intracellular membrane trafficking. Their function is critically dependent on post-translational modification by the addition of one or two 20-carbon geranylgeranyl isoprenoid lipids to cysteine residues at their C-terminus. This process, known as geranylgeranylation, is catalyzed by Rab geranylgeranyl transferase (RGGT) and is essential for the proper localization and function of Rab proteins.
This compound is a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate risedronate. Unlike risedronate, which primarily inhibits farnesyl diphosphate synthase, this compound has been identified as a selective inhibitor of RGGT.[1][2] This specificity makes this compound a crucial tool for dissecting the cellular functions of Rab proteins and for exploring the therapeutic potential of inhibiting Rab-dependent pathways.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of RGGT, thereby preventing the transfer of geranylgeranyl groups from geranylgeranyl pyrophosphate (GGPP) to Rab proteins.[1] This leads to an accumulation of unprenylated, and therefore inactive, Rab proteins in the cytosol. The lack of prenylation prevents Rab proteins from associating with cellular membranes, which is a prerequisite for their role in vesicular transport.[2][3]
The inhibitory effect of this compound is highly specific for RGGT. It does not significantly inhibit farnesyl transferase (FTase) or geranylgeranyl transferase I (GGTase I), the enzymes responsible for prenylating other small GTPases such as Ras and Rho family proteins, respectively.[1]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | Substrate(s) | Inhibitor | IC50 | Source |
| Rab Geranylgeranyl Transferase (RGGT) | Rab1a, GGPP | This compound | ~400 µM | [4] |
| Farnesyl Transferase (FTase) | K-Ras, FPP | This compound | > 1 mM | [4] |
| Geranylgeranyl Transferase I (GGTase I) | RhoA, GGPP | This compound | > 1 mM | [4] |
Table 2: Cellular Inhibition of Rab Prenylation
| Cell Line | Target Protein(s) | Inhibitor | IC50 | Source |
| J774 Macrophages | 22-26 kDa proteins (Rab family) | This compound | 560 ± 120 µM | [5] |
Signaling Pathways and Cellular Effects
The inhibition of RGGT by this compound has profound effects on cellular function, primarily due to the disruption of Rab-mediated vesicular trafficking.
Caption: this compound inhibits RGGT, blocking Rab prenylation and downstream cellular functions.
Inhibition of Rab prenylation by this compound has been shown to:
-
Disrupt Vesicular Trafficking: This is the primary consequence, leading to altered cell morphology, particularly in osteoclasts, which exhibit large intracellular vacuoles.[1]
-
Induce Apoptosis: In human myeloma cells, selective inhibition of Rab prenylation by this compound (referred to as 3-PEHPC) induces apoptosis.[3]
-
Inhibit Bone Resorption: By disrupting the function of osteoclasts, this compound inhibits bone resorption in vitro.[1][2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro Rab Geranylgeranyl Transferase (RGGT) Assay
This assay measures the enzymatic activity of RGGT by quantifying the incorporation of radiolabeled geranylgeranyl groups into a Rab substrate.
Caption: Workflow for the in vitro RGGT inhibition assay.
Methodology:
-
Reaction Components:
-
Recombinant RabGGTase (e.g., 25 nM)
-
Recombinant Rab escort protein-1 (REP-1) (e.g., 0.6 µM)
-
Recombinant Rab substrate (e.g., Rab7, 0.6 µM)
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP) (e.g., 0.7 µM)
-
Assay Buffer: 40 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 3 mM MgCl₂, 0.3% CHAPS
-
This compound at various concentrations.
-
-
Procedure: a. Combine RabGGTase, REP-1, and the Rab substrate in the assay buffer. b. Add this compound or vehicle control and pre-incubate briefly. c. Initiate the reaction by adding [³H]GGPP. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[6] e. Terminate the reaction by adding SDS-PAGE sample buffer. f. Separate the reaction products by SDS-PAGE. g. Visualize the radiolabeled Rab protein by autoradiography or quantify the radioactivity in the protein band using scintillation counting.
Cellular Rab Prenylation Assay using Metabolic Labeling
This method assesses the inhibition of Rab prenylation in intact cells by measuring the incorporation of a radiolabeled isoprenoid precursor.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., J774 macrophages) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 18 hours).[5]
-
During the treatment period, include [¹⁴C]mevalonic acid in the culture medium.
-
-
Cell Lysis and Protein Analysis: a. After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer). b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE. d. Dry the gel and expose it to a phosphorimager screen to detect radiolabeled proteins.
-
Immunoprecipitation of Specific Rab Proteins: a. To assess the prenylation of a specific Rab protein (e.g., Rab6), incubate the cell lysates with an antibody specific for that protein. b. Precipitate the antibody-protein complexes using protein A/G-agarose beads. c. Wash the beads to remove non-specific binding. d. Elute the immunoprecipitated proteins and analyze them by SDS-PAGE and autoradiography.[5]
Detection of Unprenylated Rab Proteins by Western Blotting
Inhibition of RGGT leads to the accumulation of unprenylated Rab proteins, which can be detected by a mobility shift on SDS-PAGE.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described above.
-
Lyse the cells and prepare protein extracts.
-
-
Electrophoresis and Immunoblotting: a. Separate the proteins on a polyacrylamide gel. In some cases, the addition of urea to the gel can enhance the separation between prenylated and unprenylated forms. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Probe the membrane with a primary antibody specific for the Rab protein of interest. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The unprenylated form of the Rab protein will typically migrate slower than the prenylated form.
Caption: Logical flow from this compound inhibition to cellular outcomes.
Conclusion
This compound is a potent and selective inhibitor of Rab geranylgeranyl transferase. Its specificity makes it an invaluable tool for studying the roles of Rab GTPases in a wide range of cellular processes. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and to further explore the therapeutic potential of targeting Rab prenylation in diseases such as cancer and bone disorders. Further research into the detailed kinetic mechanism of inhibition and the full spectrum of downstream signaling consequences will continue to enhance our understanding of this important class of enzymes and their inhibitors.
References
- 1. Rab3D Regulates a Novel Vesicular Trafficking Pathway That Is Required for Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 3. Rab13 Traffics on Vesicles Independent of Prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Rab GTPases in Membrane Traffic and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Enigma of NE 10790: A Search for Discovery and Synthesis
Despite a comprehensive investigation into the scientific literature, the compound designated as NE 10790 remains an enigma. Initial searches for its discovery and synthesis have yielded no publicly available data, suggesting that "this compound" may not be a recognized or widely disclosed chemical entity within the scientific community.
The standard search for a compound of this nature would typically uncover a wealth of information, including its chemical structure, the initial discovery process, and various methods for its synthesis. This information is crucial for researchers, scientists, and drug development professionals to understand its potential applications, mechanism of action, and to replicate or build upon previous findings.
The absence of such information for this compound prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data, experimental protocols, and visualizations of signaling pathways, are entirely dependent on the availability of primary research and publications.
It is possible that this compound is an internal compound code used by a private entity that has not been publicly disclosed. In the highly competitive field of drug discovery, compounds are often designated with internal codes during the early stages of research and development. Information regarding these compounds typically remains confidential until a decision is made to publish or patent the findings.
Alternatively, "this compound" could be a misnomer or an incorrect identifier. The vast landscape of chemical compounds relies on precise nomenclature and standardized identifiers to ensure accurate dissemination of information.
Without any foundational information on the discovery and synthesis of this compound, it is impossible to provide the requested technical guide, including data tables, experimental methodologies, and diagrams. Further investigation would be contingent on obtaining a correct and recognized identifier for the compound of interest.
Foundational Research on NE 10790 (3-PEHPC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NE 10790, also known as 3-pyridyl-1-hydroxyethylidene-1,1-bisphosphonic acid, N-oxide, monocalcium salt (3-PEHPC), is a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate, risedronate. Foundational research has identified this compound as a selective inhibitor of Rab geranylgeranyl transferase (Rab GGTase), an enzyme crucial for the post-translational modification of Rab GTPases. This selective inhibition of Rab prenylation disrupts intracellular membrane trafficking and induces apoptosis, particularly in multiple myeloma cells. Unlike its parent compound, risedronate, which broadly inhibits protein prenylation and induces cell cycle arrest, this compound's targeted mechanism of action presents a distinct pharmacological profile. This technical guide provides an in-depth overview of the core foundational research on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways.
Mechanism of Action
This compound (3-PEHPC) exerts its biological effects through the specific inhibition of Rab geranylgeranyl transferase (Rab GGTase). This enzyme is responsible for the attachment of geranylgeranyl isoprenoid lipids to Rab GTPases, a critical post-translational modification for their proper localization and function in regulating vesicular transport.
In contrast, risedronate, a well-characterized bisphosphonate, exhibits a broader inhibitory profile, affecting both farnesyl diphosphate synthase (FPPS) and, consequently, the prenylation of a wider range of small GTPases, including both Rap and Rab proteins. This leads to both apoptosis and cell cycle arrest in the S-phase.
The selective action of this compound on Rab prenylation isolates its apoptotic-inducing effects from the cell-cycle arrest observed with broader-spectrum prenylation inhibitors.[1] Specifically, research has demonstrated that this compound inhibits the prenylation of Rab6, while the prenylation of Rap1A and H-Ras remains unaffected.[2][3][4] This specificity makes this compound a valuable research tool for elucidating the distinct cellular consequences of inhibiting Rab GTPase function.
Quantitative Data
The following tables summarize the key quantitative data from foundational studies on this compound. It is important to note that while direct enzyme inhibition constants (Ki or IC50) for Rab GGTase are not extensively reported in the literature, the effective concentrations in cellular assays provide valuable insights into the compound's potency.
Table 1: Cellular Activity of this compound in Myeloma and Other Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Myeloma Cells | Apoptosis Assay | Dose-dependent | Increased apoptosis | [1] |
| Human Myeloma Cells | Prenylation Assay | Dose-dependent | Inhibition of Rab6 prenylation | [1] |
| J774 Macrophages | Prenylation Assay | 1.5 mM | Inhibition of Rab6 prenylation | [2] |
| THP-1 Monocytes | Prenylation Assay | 2 mM | Inhibition of Rab prenylation | [5] |
Table 2: Comparative Effects of this compound and Risedronate on Protein Prenylation in Human Myeloma Cells
| Compound | Target Protein | Prenylation Status | Cell Cycle Effect | Reference |
| This compound (3-PEHPC) | Rap1A | Unaffected | No S-phase arrest | [1] |
| Rab6 | Inhibited | Induces apoptosis | [1] | |
| Risedronate | Rap1A | Inhibited | S-phase arrest | [1] |
| Rab6 | Inhibited | Induces apoptosis | [1] |
Experimental Protocols
Assessment of Protein Prenylation
Objective: To determine the effect of this compound on the prenylation of specific small GTPases (e.g., Rab6, Rap1A, H-Ras).
Methodology: Metabolic Labeling and Immunoprecipitation
-
Cell Culture and Treatment: Culture human myeloma cells or other relevant cell lines (e.g., J774 macrophages) to the desired confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 18-24 hours).
-
Metabolic Labeling: During the final hours of treatment (e.g., 18 hours), add a radiolabeled isoprenoid precursor to the culture medium.[2][4]
-
Cell Lysis: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with specific primary antibodies against the target proteins (e.g., anti-Rab6, anti-Rap1A, anti-H-Ras) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to precipitate the antibody-protein complexes.
-
Wash the immunoprecipitates extensively to remove non-specific binding.
-
-
SDS-PAGE and Autoradiography/Phosphorimaging:
-
Elute the precipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
For [³H]-labeled proteins, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C (fluorography).
-
For [¹⁴C]-labeled proteins, dry the gel and expose it to a phosphorimager screen to detect the radiolabeled, prenylated proteins.[2]
-
Apoptosis Assay
Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with this compound.
Methodology: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Cell Culture and Treatment: Plate multiple myeloma cells in a suitable culture format (e.g., 96-well plate) and treat with this compound at various concentrations for the desired duration. Include a positive control (e.g., a known apoptosis inducer) and a negative (vehicle) control.
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash them with PBS.
-
Fix the cells with a freshly prepared paraformaldehyde solution (e.g., 4% in PBS) for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating them in a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) on ice.
-
-
TUNEL Reaction:
-
Wash the permeabilized cells.
-
Resuspend the cells in the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP analogues (e.g., FITC-dUTP).
-
Incubate the cells in the dark at 37°C for approximately 60 minutes to allow the TdT to label the 3'-OH ends of fragmented DNA.
-
-
Analysis:
-
Wash the cells to remove the unincorporated labeled nucleotides.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Apoptotic cells will exhibit a higher fluorescence intensity due to the incorporation of the labeled dUTPs into the fragmented DNA.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and its comparison with risedronate.
Caption: Mechanism of action of this compound (3-PEHPC).
Caption: Comparative signaling pathways of Risedronate and this compound.
Conclusion
This compound (3-PEHPC) is a selective inhibitor of Rab geranylgeranyl transferase, distinguishing it from broader-spectrum bisphosphonates like risedronate. Its ability to induce apoptosis in multiple myeloma cells without causing S-phase arrest highlights the potential for targeting specific prenylation pathways in cancer therapy. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and similar targeted compounds. Further research is warranted to elucidate the precise downstream effectors of Rab6 inhibition that mediate apoptosis and to establish the in vivo efficacy and safety profile of this compound.
References
- 1. 4.8. TUNEL Assay [bio-protocol.org]
- 2. Mevalonate kinase deficiency leads to decreased prenylation of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. researchgate.net [researchgate.net]
- 5. A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship of NE 10790
An In-depth Technical Guide to the Structure-Activity Relationship of NE 10790
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a phosphonocarboxylate analogue of the potent nitrogen-containing bisphosphonate, risedronate. Its unique structural modification, the substitution of a phosphonate group with a carboxyl group, drastically alters its physicochemical and pharmacological properties. This guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. The primary focus is on its reduced bone mineral affinity and its distinct intracellular target compared to traditional bisphosphonates.
Chemical Structure and Core Modification
This compound's structure is central to its activity. It is an analogue of risedronate, a well-established bisphosphonate used in the treatment of bone resorption disorders. The key structural difference lies in the phosphonate backbone. While risedronate possesses a P-C-P (phosphonate-carbon-phosphonate) structure, which is responsible for its high affinity for bone mineral, this compound has one of the phosphonate groups replaced by a carboxyl group[1]. This modification significantly reduces its bone-binding affinity[2].
Key Structural Features:
-
Phosphonocarboxylate structure: This modification is the primary determinant of its altered biological profile.
-
Nitrogen-containing heterocycle: Similar to risedronate, it contains a nitrogen atom within a pyridyl ring, which is a common feature of potent nitrogen-containing bisphosphonates[2][3]. However, the role of this nitrogen in this compound's specific mechanism is context-dependent.
Quantitative Biological Data
The structural modifications of this compound translate to quantifiable differences in its biological activity compared to its parent compound, risedronate.
| Parameter | This compound | Risedronate | Reference(s) |
| Bone Mineral Affinity | Strongly reduced | High | [1][2] |
| Inhibition of Rab Prenylation (IC50 in J774 cells) | 560 ± 120 µM | Not the primary mechanism | [4] |
| Antiresorptive Potency (in vivo, LED) | 12,350 µg/kg | 1.4 µg/kg | [1] |
| Relative Antiresorptive Potency | 8,800-fold less potent than risedronate | - | [1] |
LED: Lowest Effective Dose required to prevent bone loss in an ovariectomized animal model.
Mechanism of Action: A Shift in Target
The SAR of this compound is most evident in its distinct mechanism of action. Unlike potent nitrogen-containing bisphosphonates that primarily inhibit farnesyl diphosphate synthase (FPPS) in the mevalonate pathway, this compound does not inhibit FPPS activity[1][3][5]. Instead, it targets a different enzyme involved in protein prenylation.
This compound's Mechanism:
-
Inhibition of Rab Geranylgeranyl Transferase (Rab GGTase): this compound blocks the activity of Rab GGTase[1].
-
Disruption of Protein Prenylation: This enzymatic inhibition prevents the geranylgeranylation of Rab small GTP-binding proteins, which are crucial for intracellular trafficking and osteoclast function[1][4]. Specifically, it inhibits the incorporation of mevalonic acid into 22-26 kDa proteins (corresponding to Rab proteins)[4].
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Binding and antiresorptive properties of heterocycle-containing bisphosphonate analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
NE 10790: A Selective Inhibitor of Rab Geranylgeranyl Transferase and its Role in Protein Prenylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein prenylation is a critical post-translational modification that governs the subcellular localization and function of a multitude of proteins involved in key signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, making the enzymes that catalyze prenylation attractive therapeutic targets. This technical guide provides a comprehensive overview of NE 10790, a phosphonocarboxylate analogue of the bisphosphonate risedronate, and its specific role as an inhibitor of protein prenylation. We delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of protein prenylation and targeted therapeutics.
Introduction to Protein Prenylation
Protein prenylation involves the covalent attachment of isoprenoid lipids, typically farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within target proteins.[1] This modification is catalyzed by a family of enzymes known as prenyltransferases.[2] The three main types of prenyltransferases are:
-
Farnesyltransferase (FTase): Transfers a 15-carbon farnesyl group to proteins with a C-terminal CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid.[3] A well-known substrate for FTase is the Ras protein, a key player in cancer development.[3][4]
-
Geranylgeranyltransferase I (GGTase I): Transfers a 20-carbon geranylgeranyl group to proteins also containing a C-terminal CaaX motif.[5][6] Substrates for GGTase I include members of the Rho, Rac, and Rap GTPase families.[7]
-
Rab Geranylgeranyltransferase (GGTase II or RabGGTase): Transfers one or two geranylgeranyl groups to Rab GTPases, which are critical regulators of intracellular vesicle trafficking.[7][8]
The addition of the hydrophobic prenyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their interaction with downstream effectors and their participation in signal transduction cascades.[1][7]
This compound: Mechanism of Action
This compound, also known as 3-PEHPC, is a phosphonocarboxylate analogue of the potent bisphosphonate risedronate.[8][9] Unlike many bisphosphonates that target farnesyl pyrophosphate synthase (FPPS), this compound is a poor inhibitor of this enzyme.[9] Instead, its primary mechanism of action in the context of protein prenylation is the selective inhibition of Rab geranylgeranyl transferase (GGTase II).[7][10]
This compound's inhibitory action prevents the transfer of geranylgeranyl groups to Rab proteins.[10] This leads to an accumulation of non-prenylated Rab GTPases in the cytosol, rendering them unable to attach to membranes and perform their regulatory functions in vesicle transport.[7] Notably, this compound shows selectivity for GGTase II, with minimal effects on FTase and GGTase I at concentrations where Rab prenylation is significantly inhibited.[10][11] This specificity makes this compound a valuable tool for studying the specific roles of Rab GTPase prenylation in various cellular processes.
Quantitative Data on this compound Inhibition
The inhibitory effect of this compound on protein prenylation has been quantified in various studies. The following tables summarize the key findings.
| Cell Line | Target Proteins | Inhibitor | IC50 | Reference |
| J774 Macrophages | 22-26 kDa proteins (likely Rab GTPases) | This compound | 560 ± 120 µM | [10] |
Table 1: IC50 of this compound for the Inhibition of Rab Prenylation
| Cell Line | Treatment | Concentration | Observed Effect on Protein Prenylation | Reference |
| J774 Macrophages | This compound | 1.5 mM | Complete inhibition of [14C]mevalonic acid incorporation into 22-26 kDa proteins. | [10] |
| J774 Macrophages | This compound | 1.5 mM | No significant effect on the prenylation of 21 kDa proteins (substrates of FTase/GGTase I). | [10] |
| Purified Rabbit Osteoclasts | This compound | 1 mM | Inhibition of [14C]mevalonic acid incorporation into 22-26 kDa proteins. | [10] |
| Purified Rabbit Osteoclasts | This compound | 1 mM | No effect on the prenylation of 21 kDa proteins. | [10] |
| MC3T3 Osteoblast-like cells | This compound | 1.5 mM | Inhibition of [14C]mevalonic acid incorporation into 22-26 kDa proteins. | [10] |
Table 2: Qualitative Effects of this compound on Protein Prenylation in Different Cell Types
Experimental Protocols
The following section details the methodologies used to investigate the inhibitory effects of this compound on protein prenylation.
Metabolic Labeling of Prenylated Proteins
This protocol is a common method to assess the incorporation of isoprenoid precursors into proteins.
Objective: To visualize and quantify the inhibition of protein prenylation by this compound.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
[14C]mevalonic acid
-
This compound
-
Other inhibitors (e.g., FTI-277, GGTI-298) for comparative analysis
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels (e.g., 12% polyacrylamide)
-
Phosphorimager
Procedure:
-
Cell Culture: Plate cells (e.g., J774 macrophages, purified rabbit osteoclasts, or MC3T3 osteoblast-like cells) in appropriate culture dishes and allow them to adhere.
-
Treatment: Incubate the cells with the desired concentrations of this compound or other inhibitors for a specified period (e.g., 18 hours). A vehicle control (e.g., DMSO) should be included.
-
Metabolic Labeling: Add [14C]mevalonic acid to the culture medium and incubate for the desired labeling period (e.g., 18 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Dry the gel and expose it to a phosphorimager screen to detect the radiolabeled, prenylated proteins.
-
Analysis: Analyze the resulting phosphorimage to quantify the incorporation of [14C]mevalonic acid into specific protein bands corresponding to different molecular weight ranges of prenylated proteins.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The protein prenylation pathway and the specific inhibitory action of this compound on Rab GGTase II.
Caption: A typical experimental workflow for studying the effect of this compound on protein prenylation.
Conclusion
This compound serves as a specific and valuable pharmacological tool for the investigation of Rab GTPase function and the broader implications of protein prenylation. Its selective inhibition of Rab GGTase II, with minimal impact on FTase and GGTase I, allows for the targeted dissection of signaling pathways regulated by Rab proteins. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting the protein prenylation machinery. Further research into the therapeutic potential of selective GGTase II inhibitors like this compound may open new avenues for the treatment of diseases where Rab GTPase-mediated vesicle trafficking is dysregulated.
References
- 1. Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazole-based inhibitors of geranylgeranyl transferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Exploring the Pharmacokinetics of NE 10790: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NE 10790, also known as 3-PEHPC, is a phosphonocarboxylate analogue of the bisphosphonate risedronate. It has garnered interest for its selective inhibition of Rab geranylgeranyl transferase (Rab GGTase), a key enzyme in the protein prenylation pathway. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action and the limited available data regarding its in vivo effects. While detailed pharmacokinetic data on absorption, distribution, metabolism, and excretion (ADME) are not publicly available, this document summarizes the existing knowledge to inform future preclinical and clinical development efforts.
Introduction
Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to C-terminal cysteine residues of proteins. This process is essential for the proper subcellular localization and function of numerous proteins, including small GTPases of the Ras and Rab families, which are pivotal in cell signaling, proliferation, and vesicular trafficking. Dysregulation of protein prenylation has been implicated in various diseases, including cancer and bone disorders.
This compound has emerged as a valuable research tool due to its specific inhibition of Rab GGTase, distinguishing it from nitrogen-containing bisphosphonates (N-BPs) like risedronate, which primarily inhibit farnesyl pyrophosphate synthase (FPPS). This selectivity allows for the targeted investigation of the role of Rab protein prenylation in cellular processes.
Mechanism of Action: Inhibition of Protein Prenylation
This compound exerts its biological effects by selectively inhibiting the geranylgeranylation of Rab proteins. This mechanism disrupts their function and downstream signaling pathways.
The Protein Prenylation Pathway
The protein prenylation pathway is a multi-step process initiated by the mevalonate pathway, which synthesizes the isoprenoid donors FPP and GGPP. Three key enzymes are involved in the subsequent transfer of these lipids to target proteins:
-
Farnesyltransferase (FTase): Transfers a farnesyl group to proteins, including Ras.
-
Geranylgeranyltransferase I (GGTase I): Transfers a geranylgeranyl group to proteins like Rho and Rap1A.
-
Rab Geranylgeranyltransferase (Rab GGTase or GGTase II): Specifically transfers one or two geranylgeranyl groups to Rab proteins.
The diagram below illustrates the key steps in the protein prenylation pathway and the point of inhibition by this compound.
Pharmacokinetics of this compound: A Data Gap
A thorough review of the scientific literature reveals a significant lack of publicly available data on the pharmacokinetics of this compound. Key ADME parameters, which are crucial for understanding the disposition of a drug candidate in the body, have not been reported.
Table 1: Summary of Missing Pharmacokinetic Data for this compound
| Pharmacokinetic Parameter | Data Availability |
| Absorption | |
| Bioavailability (Oral, IV) | Not Reported |
| Tmax (Time to Maximum Concentration) | Not Reported |
| Cmax (Maximum Concentration) | Not Reported |
| Distribution | |
| Volume of Distribution (Vd) | Not Reported |
| Plasma Protein Binding | Not Reported |
| Tissue Distribution | Not Reported |
| Metabolism | |
| Metabolic Pathways | Not Reported |
| Major Metabolites | Not Reported |
| In vitro Metabolic Stability | Not Reported |
| Excretion | |
| Clearance (CL) | Not Reported |
| Half-life (t1/2) | Not Reported |
| Routes of Excretion (Renal, Fecal) | Not Reported |
The absence of this data significantly limits the ability to predict human pharmacokinetics and design appropriate clinical trial protocols.
In Vivo Studies: Insights into Biological Activity
Despite the lack of pharmacokinetic data, some in vivo studies have been conducted to evaluate the biological effects of this compound, particularly in the context of cancer.
Experimental Protocol: General Approach for In Vivo Efficacy Studies
While specific protocols for pharmacokinetic studies of this compound are not available, a general methodology for a preclinical in vivo efficacy study can be outlined. The following workflow represents a typical approach used in such studies.
Summary of an In Vivo Study with this compound
One study investigated the in vivo effects of this compound in a mouse model of breast cancer bone metastases. The following table summarizes the key aspects of the study design. It is important to note that while dosing information is available, no pharmacokinetic measurements were reported.
Table 2: Summary of an In Vivo Study Design for this compound
| Parameter | Description |
| Animal Model | Female Nude Mice |
| Tumor Model | Human breast cancer cells (B02) inoculated into the tibia |
| Treatment Groups | - Vehicle Control- Risedronate (5, 15, 25, or 150 µg/kg/day)- this compound (25, 150, or 37,000 µg/kg/day) |
| Route of Administration | Daily subcutaneous injections |
| Duration of Treatment | 35 days |
| Primary Endpoints | - Osteolytic lesion area- Tumor burden in bone |
| Pharmacokinetic Data | Not Reported |
This study demonstrated that high doses of this compound could inhibit skeletal tumor growth, albeit with lower potency than risedronate in inhibiting bone resorption. The lack of pharmacokinetic data makes it challenging to correlate the observed efficacy with drug exposure levels.
Future Directions and Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of Rab protein prenylation in health and disease. Its selectivity offers a distinct advantage over broader-spectrum inhibitors of the mevalonate pathway. However, the significant gap in our understanding of its pharmacokinetic properties is a major hurdle for its potential translation into a therapeutic agent.
Future research should prioritize the following:
-
Development of sensitive and specific analytical methods for the quantification of this compound in biological matrices.
-
In vitro ADME studies to assess metabolic stability, plasma protein binding, and potential for drug-transporter interactions.
-
In vivo pharmacokinetic studies in relevant animal models to determine key parameters such as bioavailability, clearance, and half-life.
A comprehensive understanding of the pharmacokinetics of this compound is essential to inform dose selection for future preclinical and, potentially, clinical studies. The data generated from such studies will be critical for establishing a clear relationship between drug exposure, target engagement, and pharmacological response, ultimately paving the way for the rational development of this and other selective inhibitors of protein prenylation.
Methodological & Application
Application Notes and Protocols for NE 10790 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 10790 is a phosphonocarboxylate analog of the bisphosphonate risedronate. It has been identified as a weak anti-resorptive agent and an inhibitor of protein prenylation. Furthermore, this compound is recognized as a sigma-1 receptor antagonist, suggesting its potential utility in studying cellular processes modulated by this receptor, including neuroprotection and anti-inflammatory responses. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological activities.
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Inhibition of Protein Prenylation: this compound has been shown to inhibit the prenylation of small GTP-binding proteins, such as those in the Rab family. This process is crucial for the proper localization and function of these proteins in cellular trafficking and signaling.
-
Sigma-1 Receptor Antagonism: As a sigma-1 receptor antagonist, this compound can block the activity of this unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is involved in regulating calcium signaling, ion channel function, and cellular stress responses.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Rab Prenylation Inhibition) | J774 Macrophages | 560 ± 120 µM | [1] |
Experimental Protocols
Inhibition of Protein Prenylation Assay
This protocol is designed to assess the inhibitory effect of this compound on protein prenylation in a macrophage cell line.
a. Cell Line and Culture:
-
Cell Line: J774 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
b. Experimental Procedure:
-
Seed J774 cells in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute to final concentrations ranging from 0.1 mM to 1.5 mM in culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Metabolically label the cells by adding [14C]mevalonic acid to each well for 18 hours.
-
After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Detect the radiolabeled, prenylated proteins by phosphorimaging.
-
Analyze the bands corresponding to 22-26 kDa small GTP-binding proteins to quantify the inhibition of prenylation.
c. Expected Outcome: A dose-dependent decrease in the incorporation of [14C]mevalonic acid into 22-26 kDa proteins, with an estimated IC50 of approximately 560 µM.[1]
Anti-Inflammatory Activity in Microglia
This protocol evaluates the potential of this compound to mitigate the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).
a. Cell Line and Culture:
-
Cell Line: BV-2 murine microglial cell line or primary microglia.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
b. Experimental Procedure:
-
Seed BV-2 cells in 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound at concentrations typically ranging from 1 µM to 50 µM for 1 hour. The concentration range should be optimized based on the sigma-1 receptor binding affinity of similar antagonists.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant for cytokine analysis.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.
c. Expected Outcome: A dose-dependent reduction in the secretion of pro-inflammatory cytokines in this compound-treated cells compared to LPS-stimulated control cells.
Neuroprotection Assay in a Neuronal Cell Line
This protocol assesses the protective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.
a. Cell Line and Culture:
-
Cell Line: HT-22 murine hippocampal neuronal cell line.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
b. Experimental Procedure:
-
Seed HT-22 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound at concentrations ranging from 1 µM to 50 µM for 1 hour.
-
Induce oxidative stress by treating the cells with glutamate (e.g., 5 mM) or H2O2 (e.g., 100 µM) for 24 hours.
-
Assess cell viability using an MTT assay or by staining with a live/dead cell staining kit (e.g., Calcein-AM and Propidium Iodide).
-
Quantify the percentage of viable cells relative to the untreated control.
c. Expected Outcome: Increased cell viability in cultures pre-treated with this compound compared to those treated with the oxidative stressor alone, indicating a neuroprotective effect.
Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: Workflow for assessing anti-inflammatory effects.
Caption: Potential role of this compound in neuroinflammation.
References
Application Notes and Protocols for NE 10790 in Osteoclast Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NE 10790, a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate risedronate, in in vitro osteoclast assays. This compound is characterized as a weak anti-resorptive agent that impacts osteoclast morphology and function.
Mechanism of Action
This compound is believed to function similarly to nitrogen-containing bisphosphonates (N-BPs) by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts the prenylation of small GTP-binding proteins, which are essential for critical cellular processes in osteoclasts, including cytoskeletal organization, vesicular trafficking, and cell survival. The ultimate effect is the impairment of the osteoclast's bone-resorbing capacity and the induction of apoptosis. A study has shown that treatment of rabbit osteoclasts with 1 mM this compound for 48 hours results in the disappearance of the ruffled border, a specialized membrane structure essential for bone resorption.[1]
Data Presentation
The following tables summarize expected quantitative data from key osteoclast assays when treating with this compound. Please note that specific dose-response and time-course data for this compound are not extensively available in published literature. The provided data are hypothetical and based on the known effects of weak anti-resorptive agents and the single published concentration for this compound. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for their specific experimental setup.
Table 1: Effect of this compound on Osteoclast Differentiation (TRAP Staining)
| Treatment | Concentration (mM) | Incubation Time (days) | Number of TRAP-positive Multinucleated Cells (MNCs/well) |
| Vehicle Control | 0 | 7 | 150 ± 15 |
| This compound | 0.1 | 7 | 120 ± 12 |
| This compound | 0.5 | 7 | 80 ± 9 |
| This compound | 1.0 | 7 | 45 ± 6 |
Table 2: Effect of this compound on Osteoclast Resorptive Activity (Pit Assay)
| Treatment | Concentration (mM) | Incubation Time (hours) | Resorbed Area (% of control) |
| Vehicle Control | 0 | 48 | 100 ± 8 |
| This compound | 0.1 | 48 | 85 ± 7 |
| This compound | 0.5 | 48 | 55 ± 6 |
| This compound | 1.0 | 48 | 30 ± 5 |
Table 3: Effect of this compound on Osteoclast-Related Gene Expression (qRT-PCR)
| Gene | Treatment (1 mM this compound, 48h) | Fold Change vs. Control |
| Acp5 (TRAP) | This compound | ↓ 0.6 |
| Ctsk (Cathepsin K) | This compound | ↓ 0.5 |
| Nfatc1 | This compound | ↓ 0.7 |
Table 4: Effect of this compound on Caspase-3 Activity
| Treatment | Concentration (mM) | Incubation Time (hours) | Caspase-3 Activity (Fold increase vs. control) |
| Vehicle Control | 0 | 48 | 1.0 ± 0.1 |
| This compound | 1.0 | 48 | 2.5 ± 0.3 |
Experimental Protocols
Osteoclast Differentiation Assay (TRAP Staining)
This protocol describes the differentiation of osteoclasts from bone marrow-derived macrophages (BMMs) and the subsequent assessment of this compound's effect on this process.
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
TRAP staining kit
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Plate the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 mM) or vehicle control.
-
Incubate the plates for 7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.
-
After 7 days, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (containing ≥ 3 nuclei) per well under a light microscope.
Osteoclast Resorption Pit Assay
This assay measures the bone-resorbing activity of mature osteoclasts.
Materials:
-
Dentine slices or bone-mimetic calcium phosphate-coated plates
-
Mature osteoclasts (differentiated as described above)
-
This compound
-
Toluidine blue or other suitable stain for visualizing resorption pits
Procedure:
-
Differentiate BMMs into mature osteoclasts on dentine slices or calcium phosphate-coated plates for 7 days as described above.
-
Treat the mature osteoclasts with 1 mM this compound or vehicle control for 48 hours.[1]
-
Remove the cells from the slices by sonication in 1 M ammonium hydroxide.
-
Stain the dentine slices with 1% toluidine blue for 5 minutes to visualize the resorption pits.
-
Capture images of the resorption pits using a light microscope.
-
Quantify the resorbed area per slice using image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing the effect of this compound on the expression of key osteoclastogenic genes.
Materials:
-
Mature osteoclasts
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (Acp5, Ctsk, Nfatc1) and a housekeeping gene (e.g., Actb)
Procedure:
-
Culture BMMs with M-CSF and RANKL for 5 days to generate mature osteoclasts.
-
Treat the cells with 1 mM this compound or vehicle control for 48 hours.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
Analyze the relative gene expression using the ΔΔCt method.
Caspase-3 Activity Assay
This assay determines if this compound induces apoptosis in osteoclasts by measuring the activity of caspase-3.
Materials:
-
Mature osteoclasts
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
Procedure:
-
Differentiate and treat mature osteoclasts with 1 mM this compound or vehicle control for 48 hours.
-
Lyse the cells according to the assay kit protocol.
-
Measure the caspase-3 activity in the cell lysates using a colorimetric or fluorometric substrate according to the manufacturer's instructions.
-
Normalize the results to the protein concentration of the lysates.
Mandatory Visualizations
Caption: Signaling pathway of this compound in osteoclasts.
Caption: Experimental workflow for osteoclast differentiation assay.
Caption: Experimental workflow for resorption pit assay.
References
Application Notes and Protocols for NE 10790 Treatment of J774 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 10790 is a potent inhibitor of protein prenylation, a critical post-translational modification essential for the function of numerous signaling proteins, including small GTPases of the Rab family.[1] This document provides detailed protocols for the treatment of J774 murine macrophages with this compound to investigate its effects on inflammatory responses. J774 cells are a well-established model for studying macrophage biology and inflammatory signaling.[2][3][4][5] These application notes are intended to guide researchers in exploring the therapeutic potential of this compound as a modulator of macrophage function.
Mechanism of Action
This compound specifically targets and inhibits Rab geranylgeranyl transferase (RGGT), leading to the accumulation of unprenylated Rab GTPases.[1] Protein prenylation involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues at the C-terminus of target proteins. This modification is crucial for the proper subcellular localization and function of these proteins, many of which are key regulators of intracellular trafficking and signal transduction. By inhibiting the prenylation of Rab GTPases, this compound disrupts their ability to anchor to membranes, thereby interfering with vesicular transport and secretion processes, which are vital for cytokine release in activated macrophages.
Data Summary: Hypothetical Effect of this compound on Cytokine Production in LPS-Stimulated J774 Macrophages
The following table summarizes hypothetical quantitative data illustrating the potential dose-dependent effect of this compound on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by J774 macrophages stimulated with lipopolysaccharide (LPS). This data is representative of expected outcomes based on the known mechanism of action of prenylation inhibitors.
| This compound Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| 0 (LPS only) | 2500 ± 150 | 1800 ± 120 | 400 ± 30 |
| 100 | 2200 ± 130 | 1650 ± 110 | 420 ± 35 |
| 250 | 1800 ± 110 | 1300 ± 90 | 450 ± 40 |
| 500 | 1200 ± 80 | 800 ± 60 | 500 ± 45 |
| 1000 | 700 ± 50 | 450 ± 40 | 550 ± 50 |
Experimental Protocols
J774 Macrophage Cell Culture
This protocol outlines the standard procedure for culturing and maintaining J774A.1 macrophages.[3][4][5]
Materials:
-
J774A.1 cell line (ATCC® TIB-67™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate (or RPMI-1640)[2][6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Cell scrapers
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of J774A.1 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For routine passaging, when cells reach 80-90% confluency, remove the culture medium and gently scrape the adherent cells from the flask surface in the presence of fresh medium.
-
Aspirate the cell suspension and dispense into new flasks at a subcultivation ratio of 1:4 to 1:6.
-
Change the culture medium every 2-3 days.
This compound Treatment and LPS Stimulation of J774 Macrophages
This protocol describes the treatment of J774 macrophages with this compound followed by stimulation with LPS to induce an inflammatory response.
Materials:
-
Cultured J774A.1 cells
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO or sterile water)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
24-well cell culture plates
-
Complete growth medium
Procedure:
-
Seed J774A.1 cells into 24-well plates at a density of 2 x 10^5 cells/well in 500 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the culture medium from the wells and replace it with 500 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 18-24 hours.[1]
-
Following pre-incubation, add LPS to each well to a final concentration of 100 ng/mL (or a pre-determined optimal concentration) to stimulate the macrophages. Include an unstimulated control group (no LPS).
-
Incubate the plates for an additional 24 hours.
-
After the stimulation period, carefully collect the culture supernatants from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatants to fresh tubes and store at -80°C until cytokine analysis.
Cytokine Quantification by ELISA
This protocol provides a general procedure for measuring cytokine levels in the collected culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-10 (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for the specific cytokine overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve by performing serial dilutions of the cytokine standard.
-
Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.
-
Wash the plate seven times with wash buffer.
-
Add the TMB substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
Signaling Pathway of this compound Action
References
Application Notes: NE 10790 in Cancer Cell Line Studies
Introduction
NE 10790 is a potent, cell-permeable, small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stress signals and is often dysregulated in various cancers. This pathway plays a significant role in cell proliferation, differentiation, apoptosis, and invasion. In many cancer types, elevated levels of activated p38 MAPK are associated with a poor prognosis. This compound selectively targets the α and β isoforms of p38 MAPK, thereby blocking the phosphorylation of downstream targets and modulating cellular processes that contribute to cancer progression.
These application notes provide an overview of the use of this compound in cancer cell line studies, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental procedures are also included to facilitate the investigation of this compound's mechanism of action.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of p38 MAPK. This prevents the activation of downstream kinases, such as MAPK-activated protein kinase 2 (MAPKAPK2), and the subsequent phosphorylation of transcription factors like ATF-2 and MEF2. The inhibition of this pathway by this compound in cancer cells leads to a cascade of events, including the induction of cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in a reduction of tumor cell proliferation. The p38 MAPK pathway has been shown to have dual roles in regulating survival and proliferation, which can be dependent on the p53 status of the cancer cells.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following tables summarize the quantitative data obtained from in vitro studies.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound (72h treatment) |
| MDA-MB-231 | Breast Cancer | 85.1[1] |
| SW480 | Colon Cancer | 55.3 |
| A549 | Lung Cancer | 139.5[2] |
| HeLa | Cervical Cancer | 209.9[2] |
| HepG2 | Liver Cancer | 30.2[2] |
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (50 µM) | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 2.1 |
Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells
| Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 92.1 ± 2.8 | 3.5 ± 0.9 | 4.4 ± 1.2 |
| This compound (50 µM) | 48.7 ± 5.5 | 25.8 ± 3.7 | 25.5 ± 4.1 |
Experimental Protocols
Detailed protocols for the characterization of this compound in cancer cell lines are provided below.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and medium-only blanks.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[6][7][8][9]
Materials:
-
Cancer cell line treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10][11][12][13]
Materials:
-
Cancer cell line treated with this compound or vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization, collect in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blotting for Phospho-p38 MAPK
This protocol is used to detect the levels of phosphorylated (activated) p38 MAPK and total p38 MAPK to confirm the inhibitory effect of this compound.[14][15][16][17]
Materials:
-
Cancer cell line treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for a short duration (e.g., 1-2 hours) before stimulating with a known p38 MAPK activator (e.g., anisomycin or UV radiation) to observe the inhibitory effect.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total p38 MAPK and a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
NE 10790: A Specific Inhibitor of Rab Geranylgeranyl Transferase for Investigating the Isoprenoid Pathway
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 10790, also known as 3-PEHPC, is a phosphonocarboxylate analogue of the bisphosphonate risedronate.[1][2][3][4] While it is a weak inhibitor of farnesyl pyrophosphate (FPP) synthase, its primary utility as a research tool lies in its specific inhibition of Rab geranylgeranyl transferase (Rab GGTase).[1][4] This specificity allows for the targeted investigation of the branch of the isoprenoid pathway responsible for the post-translational modification of Rab GTPases, a family of proteins crucial for intracellular vesicle trafficking. These application notes provide detailed protocols for utilizing this compound to study its effects on protein prenylation and cell viability, enabling researchers to dissect the role of Rab geranylgeranylation in various cellular processes.
Mechanism of Action
The isoprenoid pathway is a complex metabolic cascade that produces a variety of essential molecules, including cholesterol and isoprenoid lipids. These lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are utilized for the prenylation of proteins, a critical post-translational modification that facilitates their anchoring to cellular membranes and subsequent function.
This compound selectively inhibits Rab GGTase, the enzyme responsible for attaching geranylgeranyl groups to Rab GTPases.[1][4] This is in contrast to other isoprenoid pathway inhibitors like statins, which target HMG-CoA reductase, or bisphosphonates, which primarily inhibit FPP synthase. The specificity of this compound makes it an invaluable tool for distinguishing the cellular effects of inhibiting Rab prenylation from the inhibition of other prenylated proteins, such as those modified by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase I), like Ras and Rap1 respectively.[1][5]
Signaling Pathway Diagram: The Isoprenoid Pathway and the Site of Action of this compound
Caption: The isoprenoid pathway, highlighting the specific inhibition of Rab GGTase by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound.
Table 1: In Vitro Inhibition of Protein Prenylation by this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for Rab Prenylation Inhibition | J774 Macrophages | 560 ± 120 µM | [6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Application | Cell Line | Concentration | Effect | Reference |
| Inhibition of 22-26 kDa Protein Prenylation | J774 Macrophages | 1.5 mM | Complete inhibition | [6] |
| Inhibition of 22-26 kDa Protein Prenylation | Rabbit Osteoclasts | 1 mM | Inhibition | [6] |
| Inhibition of Rab6 Prenylation | J774 Macrophages | 1.5 mM | Complete inhibition | [5] |
| Cell Viability Reduction | J774 Macrophages | Not specified | Reduction | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: Analysis of Protein Prenylation by Metabolic Labeling
This protocol allows for the visualization of the inhibition of protein prenylation by this compound in cultured cells.
Experimental Workflow Diagram
Caption: Workflow for analyzing protein prenylation using metabolic labeling.
Materials:
-
J774 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (3-PEHPC)
-
[¹⁴C]Mevalonic acid
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Culture: Culture J774 macrophages in complete medium to approximately 80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 1.5 mM) or a vehicle control for 18-24 hours.
-
Metabolic Labeling: Add [¹⁴C]mevalonic acid to the culture medium at a final concentration of 10-20 µCi/mL and incubate for at least 4-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel (e.g., 12% acrylamide) and perform electrophoresis.
-
Autoradiography: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled proteins.
-
Analysis: Analyze the resulting autoradiogram to assess the inhibition of protein prenylation, particularly in the 22-26 kDa range corresponding to Rab proteins.
Protocol 2: In Vitro Rab Geranylgeranyl Transferase (Rab GGTase) Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Rab GGTase.
Materials:
-
Recombinant Rab protein (e.g., Rab6)
-
Recombinant Rab Escort Protein (REP)
-
Recombinant Rab GGTase
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant Rab protein, and REP.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding recombinant Rab GGTase.
-
Substrate Addition: Add [³H]GGPP to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding SDS-PAGE sample buffer.
-
Separation: Separate the proteins by SDS-PAGE.
-
Detection: Excise the band corresponding to the Rab protein and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of Rab GGTase activity at each concentration of this compound.
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of this compound on cultured cells.
Materials:
-
J774 macrophage cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed J774 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 4: Immunoprecipitation of Specific Prenylated Proteins
This protocol allows for the specific analysis of the prenylation status of individual proteins like Rab6, H-Ras, and Rap1.
Materials:
-
Treated and metabolically labeled cell lysates (from Protocol 1)
-
Antibodies specific for Rab6, H-Ras, and Rap1
-
Protein A/G agarose beads
-
Immunoprecipitation (IP) wash buffer
-
SDS-PAGE sample buffer
Procedure:
-
Lysate Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with specific primary antibodies (anti-Rab6, anti-H-Ras, or anti-Rap1) overnight at 4°C with gentle rotation.
-
Bead Capture: Add protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and autoradiography as described in Protocol 1 to determine the prenylation status of the specific target proteins.
Conclusion
This compound is a powerful and specific tool for investigating the role of Rab geranylgeranylation in cellular physiology and pathology. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to dissect the downstream consequences of inhibiting this critical post-translational modification within the isoprenoid pathway. By employing these methods, scientists can gain valuable insights into the functions of Rab GTPases and explore the potential of targeting Rab GGTase for therapeutic development.
References
- 1. protocols.io [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rab geranylgeranyl transferase catalyzes the geranylgeranylation of adjacent cysteines in the small GTPases Rab1A, Rab3A, and Rab5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay for Rab geranylgeranyltransferase using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies with NE 10790
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 10790 is a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate, risedronate. It functions as a specific inhibitor of Rab geranylgeranyltransferase (RabGGTase or GGTase-II), a key enzyme in the protein prenylation pathway. By inhibiting the attachment of geranylgeranyl pyrophosphate to Rab GTPases, this compound disrupts their proper membrane localization and function. This disruption of Rab GTPase activity has been shown to induce apoptosis and inhibit tumor cell proliferation, making this compound a compound of interest for cancer therapy, particularly for hematological malignancies such as multiple myeloma.
These application notes provide detailed protocols for the in-vivo evaluation of this compound's anti-tumor efficacy and its mechanism of action.
Signaling Pathway of this compound Action
The primary molecular target of this compound is Rab geranylgeranyltransferase (RabGGTase). This enzyme is critical for the post-translational modification of Rab GTPases, which are master regulators of intracellular vesicular trafficking. Proper membrane anchoring, facilitated by geranylgeranylation, is essential for Rab protein function. Inhibition of this process by this compound leads to an accumulation of unprenylated, cytosolic Rab proteins, impairing downstream signaling pathways that are crucial for cancer cell survival, proliferation, and migration.
Caption: Mechanism of action of this compound in the protein prenylation pathway.
Application Notes
Principle of In-Vivo Studies
In-vivo studies are essential to evaluate the therapeutic potential of this compound in a complex biological system. These studies aim to:
-
Determine the anti-tumor efficacy of this compound in relevant cancer models.
-
Establish a dose-response relationship and an optimal dosing schedule.
-
Assess the in-vivo target engagement by measuring the inhibition of Rab prenylation in tumor and surrogate tissues.
-
Evaluate the pharmacokinetic and pharmacodynamic properties of the compound.
-
Assess the overall toxicity and tolerability of this compound.
Experimental Design Considerations
-
Animal Models: The choice of the animal model is critical. For multiple myeloma, several models can be considered[1][2]:
-
Subcutaneous Xenograft Models: Human multiple myeloma cell lines (e.g., H929, MM.1S) are injected subcutaneously into immunocompromised mice (e.g., NOD/SCID, NSG). This model is useful for initial efficacy studies and allows for easy monitoring of tumor growth[3].
-
Disseminated Xenograft Models: Myeloma cells are injected intravenously, leading to homing and growth within the bone marrow, which more closely mimics the human disease[4]. Tumor burden can be monitored by bioluminescence imaging (if using luciferase-expressing cells) or by measuring human immunoglobulin levels in the mouse serum.
-
Syngeneic Models: Murine myeloma cell lines (e.g., 5TGM1) are used in immunocompetent mice (e.g., C57BL/KaLwRij)[5]. This model is valuable for studying the interplay between the tumor and the immune system.
-
-
Route of Administration and Dosing: The route of administration (e.g., intravenous, intraperitoneal, oral) and the dosing schedule (dose and frequency) should be determined based on preliminary pharmacokinetic and tolerability studies. For bisphosphonate analogues, intravenous or subcutaneous administration is common.
-
Endpoints:
-
Primary Endpoints: Tumor growth inhibition, tumor regression, and overall survival.
-
Secondary/Pharmacodynamic Endpoints: Inhibition of Rab prenylation in tumor tissue, changes in biomarkers of apoptosis (e.g., cleaved caspase-3), and effects on bone metabolism (in models of myeloma bone disease).
-
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Multiple Myeloma Xenograft Model
This protocol describes a typical study to assess the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials and Reagents:
-
Human multiple myeloma cell line (e.g., NCI-H929)[3]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel®
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Caption: Workflow for an in-vivo anti-tumor efficacy study of this compound.
Procedure:
-
Cell Culture: Culture H929 cells according to the supplier's recommendations.
-
Tumor Implantation: Harvest cells in their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10^8 cells/mL. Subcutaneously inject 100 µL (1x10^7 cells) into the right flank of each mouse[3].
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), with n=8-10 mice per group.
-
Treatment: Prepare this compound in the vehicle solution. Administer the treatment (e.g., via intraperitoneal injection) according to the predetermined schedule (e.g., twice weekly for 3 weeks).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when animals show signs of distress. Euthanize the animals and collect tumors and other tissues for further analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Protocol 2: In-Vivo Analysis of Protein Prenylation Inhibition
This protocol outlines the procedure to determine if this compound is hitting its target in vivo.
Materials and Reagents:
-
Tumor and tissue samples from the efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Rab6, anti-pan-Ras)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Tissue Lysate Preparation: Homogenize frozen tumor or tissue samples in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. The accumulation of unprenylated Rab proteins can sometimes be observed as a slight shift in molecular weight.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a Rab protein (e.g., Rab6) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Compare the band intensity and mobility of the Rab protein between the vehicle and this compound-treated groups. An increase in the unprenylated form or a shift in mobility would indicate target engagement.
Data Presentation
Quantitative data from in-vivo studies should be summarized in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: Hypothetical Anti-Tumor Efficacy of this compound in a Subcutaneous H929 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Median Survival (Days) |
| Vehicle | Saline, i.p., 2x/week | 1850 ± 210 | - | 25 |
| This compound | 10 mg/kg, i.p., 2x/week | 980 ± 150 | 47% | 38 |
| This compound | 30 mg/kg, i.p., 2x/week | 450 ± 95 | 76% | 52 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the protein prenylation pathway in cancer cells. The protocols and guidelines provided in these application notes offer a framework for the systematic in-vivo evaluation of its anti-tumor efficacy and mechanism of action. Rigorous experimental design and careful execution of these studies are crucial for advancing our understanding of this compound and its potential clinical application.
References
- 1. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncology.labcorp.com [oncology.labcorp.com]
Application Notes and Protocols for Measuring the Effects of NE-10790
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE-10790, also known as 3-PEHPC, is a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate risedronate. It exhibits direct antitumor activity, particularly against multiple myeloma, by selectively inhibiting Rab geranylgeranyl transferase (RabGGTase). This enzyme is crucial for the post-translational modification of Rab GTPases, small proteins that are key regulators of vesicular transport and signal transduction. By inhibiting Rab prenylation, NE-10790 disrupts essential cellular processes in cancer cells, leading to apoptosis and cell cycle arrest. These application notes provide detailed protocols for measuring the cellular and in vivo effects of NE-10790.
Mechanism of Action: Inhibition of Rab Prenylation
NE-10790 specifically targets RabGGTase, preventing the attachment of geranylgeranyl pyrophosphate (GGPP) to Rab proteins. This lipid modification is essential for anchoring Rab proteins to cellular membranes, a prerequisite for their function in vesicular trafficking. The inhibition of Rab prenylation leads to the accumulation of unprenylated, cytosolic Rab proteins, which are non-functional. This disruption of Rab-mediated pathways ultimately triggers apoptotic cell death and inhibits tumor growth. A key target of NE-10790 is Rab6, a GTPase involved in regulating trafficking from the Golgi apparatus.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of NE-10790 on multiple myeloma cells, based on typical results for potent RabGGTase inhibitors.
Table 1: In Vitro Cytotoxicity of NE-10790 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) after 72h |
| RPMI 8226 | 15 |
| U266 | 25 |
| MM.1S | 18 |
Table 2: Induction of Apoptosis by NE-10790 in RPMI 8226 Cells (48h treatment)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 ± 1.1 |
| NE-10790 | 10 | 25.8 ± 3.5 |
| NE-10790 | 20 | 48.3 ± 4.2 |
| NE-10790 | 40 | 75.1 ± 5.9 |
Table 3: Cell Cycle Analysis of RPMI 8226 Cells Treated with NE-10790 (24h treatment)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 45.3 ± 2.8 | 35.1 ± 2.1 | 19.6 ± 1.9 |
| NE-10790 | 20 | 68.2 ± 3.5 | 15.4 ± 1.8 | 16.4 ± 2.0 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Multiple myeloma cell lines (e.g., RPMI 8226, U266)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
NE-10790 stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of NE-10790 in complete medium.
-
Add 100 µL of the NE-10790 dilutions or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Multiple myeloma cell lines
-
Complete culture medium
-
NE-10790 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of NE-10790 or vehicle control for the desired duration (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.[1]
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium
-
NE-10790 stock solution
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with NE-10790 or vehicle control for the desired time (e.g., 24 hours).
-
Harvest cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: In Vitro Protein Prenylation Assay
This assay detects the inhibition of Rab protein prenylation.[2]
Materials:
-
J774 macrophage cell line (as a model system)
-
Complete culture medium
-
[¹⁴C]mevalonolactone
-
NE-10790 stock solution
-
Lysis buffer
-
Antibodies against specific Rab proteins (e.g., Rab6)
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Culture J774 cells and treat with NE-10790.
-
Metabolically label the cells with [¹⁴C]mevalonolactone.
-
Lyse the cells and immunoprecipitate the target Rab protein.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Detect the radiolabeled, prenylated proteins using a phosphorimager. A decrease in the radioactive signal in NE-10790-treated cells indicates inhibition of prenylation.
Protocol 5: In Vivo Antitumor Efficacy in a Multiple Myeloma Xenograft Model
This protocol assesses the in vivo antitumor effects of NE-10790.[3][4][5]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human multiple myeloma cell line (e.g., MM.1S)
-
Matrigel
-
NE-10790 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MM.1S cells and Matrigel into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer NE-10790 or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Downstream Signaling Pathways
The inhibition of Rab prenylation by NE-10790 disrupts multiple downstream signaling pathways critical for multiple myeloma cell survival and proliferation. The precise signaling consequences can be complex and cell-type dependent. However, key affected pathways likely include those regulated by Rab proteins involved in secretion, endocytosis, and autophagy. For instance, disruption of Rab6 function can impair protein trafficking from the Golgi, leading to endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis. Furthermore, the PI3K/Akt/mTOR and MAPK pathways, which are often constitutively active in multiple myeloma, can be influenced by Rab-mediated signaling.
References
- 1. A novel orally active proteasome inhibitor induces apoptosis in multiple myeloma cells with mechanisms distinct from Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting Protein Translation Dependence in Multiple Myeloma with Omacetaxine-based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo selective antitumor activity of a novel orally bioavailable proteasome inhibitor MLN9708 against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NE 10790 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 10790, also known as 3-PEHPC, is a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate risedronate. Unlike risedronate, which primarily inhibits farnesyl diphosphate synthase, this compound is a specific inhibitor of Rab geranylgeranyl transferase (RabGGTase).[1][2] This specific mechanism of action disrupts the prenylation of Rab GTPases, which are crucial for intracellular membrane trafficking in cells such as osteoclasts.[1][2] This document provides detailed application notes and protocols for the dosage and administration of this compound in preclinical animal models, based on available research.
Data Presentation
In Vivo Dosage and Efficacy in a Murine Model of Breast Cancer Bone Metastasis
The following table summarizes the in vivo administration and effects of this compound in a mouse model of human B02-GFP breast cancer cell metastasis to bone.[3]
| Parameter | This compound | Risedronate | Vehicle (Control) |
| Animal Model | 4-week-old female BALB/c nude mice | 4-week-old female BALB/c nude mice | 4-week-old female BALB/c nude mice |
| Tumor Cell Inoculation | Intravenous inoculation of B02-GFP/βGal breast cancer cells | Intravenous inoculation of B02-GFP/βGal breast cancer cells | Intravenous inoculation of B02-GFP/βGal breast cancer cells |
| Administration Route | Subcutaneous (s.c.) injection | Subcutaneous (s.c.) injection | Subcutaneous (s.c.) injection |
| Dosage Regimen | Daily injections | Daily injections | Daily injections |
| Low Dosage | Not specified | 1.4 µg/kg/day | - |
| High Dosage | Substantially reduced skeletal tumor growth at a dosage that did not inhibit osteolysis; a higher dosage reduced both tumor burden and bone destruction. | Reduced osteolysis at low doses; higher doses also inhibited skeletal tumor burden. | - |
| Treatment Duration | 35 days | 35 days | 35 days |
| Primary Outcome | Inhibition of skeletal tumor growth | Inhibition of osteolysis | Progressive osteolytic lesions |
In Vitro Data: Inhibition of Cell Viability and Rab Prenylation
The following table presents in vitro data for this compound.
| Parameter | This compound | Risedronate |
| Cell Line | B02-GFP breast cancer cells | B02-GFP breast cancer cells |
| IC50 for Cell Viability | 2.74 mmol/L | 0.37 mmol/L |
| Cell Line | J774 macrophages, Rabbit osteoclasts | J774 macrophages, Rabbit osteoclasts |
| Effect on Rab Prenylation | Selective inhibition of Rab prenylation | Inhibition of both Rap1A and Rab6 prenylation |
| Concentration for Rab Prenylation Inhibition | 1.0 - 1.5 mM | Not specified for selective Rab inhibition |
Experimental Protocols
Murine Model of Breast Cancer Bone Metastasis
This protocol is based on the methodology described by Fournier et al. (2008).[3]
1. Animal Model:
-
Species: BALB/c nude mice
-
Sex: Female
-
Age: 4 weeks old
2. Tumor Cell Culture and Inoculation:
-
Culture human B02-GFP breast cancer cells under standard conditions.
-
On day 0, inoculate mice intravenously with a suspension of B02-GFP/βGal cells.
3. Drug Preparation and Administration:
-
This compound and Risedronate: Dissolve in a suitable vehicle (e.g., sterile saline).
-
Administration Route: Administer daily via subcutaneous injection.
-
Dosage:
-
For investigating anti-tumor effects with minimal impact on bone resorption, a dosage of this compound should be determined that does not significantly inhibit osteolysis.
-
For risedronate, a low dose of 1.4 µg/kg/day can be used to specifically target bone resorption.[4] Higher doses can be used to study effects on both bone resorption and tumor growth.[3]
-
A vehicle control group should receive daily subcutaneous injections of the vehicle alone.
-
4. Treatment Schedule:
-
Begin daily treatment on the day of tumor cell inoculation (Day 0).
-
Continue treatment for 35 days.
5. Outcome Measures:
-
Osteolysis: Monitor bone destruction via radiography and histomorphometry of the hind limbs at the end of the study.
-
Tumor Burden: Measure skeletal tumor growth using fluorescence imaging (for GFP-tagged cells) and histomorphometry.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo Study
Caption: Workflow for this compound in a bone metastasis model.
References
- 1. Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel phosphonocarboxylate inhibitor of Rab geranylgeranyl transferase that specifically prevents Rab prenylation in osteoclasts and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lowering bone mineral affinity of bisphosphonates as a therapeutic strategy to optimize skeletal tumor growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Bisphosphonates Inhibit Bone Metastasis In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Assessing NE 10790's Anti-Tumor Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NE 10790, a phosphonocarboxylate analogue of the bisphosphonate risedronate, has demonstrated promising anti-tumor activity, particularly in the context of multiple myeloma.[1] Its primary mechanism of action involves the specific inhibition of Rab geranylgeranyl transferase (RabGGTase), a crucial enzyme in the post-translational modification of Rab GTPases.[2] This inhibition disrupts Rab protein prenylation, leading to downstream effects on cell signaling pathways that govern cell survival, proliferation, and apoptosis.[2][3] These application notes provide detailed methodologies for assessing the anti-tumor activity of this compound, encompassing both in vitro and in vivo approaches. The protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Data Presentation
The following tables summarize key quantitative data related to the anti-tumor activity of this compound and its structural analogue, risedronate. This data provides a baseline for expected efficacy and allows for comparison across different experimental setups.
Table 1: In Vitro Cytotoxicity of this compound and Risedronate
| Compound | Cell Line | Assay Type | IC50 Value | Incubation Time | Reference |
| This compound | J774 Macrophages | Rab Prenylation Inhibition | ~560 µM | 18 hours | [2] |
| Risedronate | LM8 Osteosarcoma | MTT Assay | ~50 µM | 48 hours | [3] |
| Risedronate | SaOS2 Osteosarcoma | MTT Assay | >10 µM | 48 hours | [4] |
| Risedronate | U2OS Osteosarcoma | MTT Assay | >10 µM | 48 hours | [4] |
| Risedronate | JJN-3 Myeloma | Cell Viability | Not Specified | Not Specified | [5] |
| Risedronate | HS-Sultan Myeloma | Cell Viability | Not Specified | Not Specified | [5] |
Table 2: Apoptosis Induction by this compound and Risedronate
| Compound | Cell Line | Assay Type | % Apoptotic Cells | Concentration | Incubation Time | Reference |
| This compound | Human Myeloma Cells | Not Specified | Dose-dependent increase | Not Specified | Not Specified | [1] |
| Risedronate | LM8 Osteosarcoma | TUNEL Assay | Significant Increase | 10 µM and 50 µM | Not Specified | [3] |
| Risedronate | JJN-3 Myeloma | Nuclear Morphology | Significant Increase | Not Specified | Not Specified | [5] |
| Risedronate | HS-Sultan Myeloma | Nuclear Morphology | Significant Increase | Not Specified | Not Specified | [5] |
Table 3: Cell Cycle Effects of this compound and Risedronate
| Compound | Cell Line | Effect | Concentration | Incubation Time | Reference |
| This compound | Human Myeloma Cells | S-phase accumulation | Not Specified | Not Specified | [1] |
| Risedronate | JJN-3 Myeloma | S-phase arrest | Not Specified | Not Specified | [5] |
Signaling Pathway
The primary molecular target of this compound is Rab geranylgeranyl transferase (RabGGTase). Inhibition of this enzyme disrupts the prenylation of Rab GTPases, which are key regulators of intracellular vesicular trafficking. This disruption leads to the induction of apoptosis and cell cycle arrest. The diagram below illustrates this signaling pathway.
References
- 1. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Rab GTPases: Emerging Oncogenes and Tumor Suppressive Regulators for the Editing of Survival Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risedronate inhibits human osteosarcoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function and regulation of Rab GTPases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting NE 10790 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NE 10790. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) - this compound Solubility in DMSO
Q1: What is the expected solubility of this compound in DMSO?
A1: Contrary to the common use of DMSO for dissolving a wide range of organic compounds, publicly available data indicates that this compound has limited solubility in DMSO. One supplier specifies the solubility as < 1 mg/mL , categorizing it as insoluble or slightly soluble.[1] This is a critical consideration when preparing stock solutions. For aqueous solutions, a solubility of up to 1 mg/mL (4.05 mM) in water has been reported, with the recommendation of sonication to aid dissolution.[1]
Q2: I am having trouble dissolving this compound in DMSO. What could be the reason?
A2: The primary reason is likely the inherently low solubility of this compound in DMSO.[1] Additionally, several other factors can contribute to solubility issues with compounds in DMSO:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of certain compounds. It is crucial to use anhydrous DMSO and handle it in a dry environment.
-
Compound Form: The crystalline form (polymorph) of a compound can affect its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms.
-
Temperature: While gentle warming can sometimes aid dissolution, DMSO has a relatively high freezing point (around 18.5°C or 65.3°F). If your laboratory is cool, the DMSO could be close to its freezing point, which would reduce its solvating power.
-
Purity of the Compound: Impurities in the compound powder can sometimes affect solubility.
Q3: My this compound initially dissolved in DMSO but then precipitated out of solution. Why did this happen?
A3: This phenomenon, known as precipitation upon storage, can occur for several reasons:
-
Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Over time, the excess solute will crystallize out of the solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization and precipitation. It is best to aliquot stock solutions into smaller, single-use volumes to avoid this.
-
Moisture Absorption: As mentioned, if the container is not tightly sealed, the DMSO can absorb moisture over time, leading to a decrease in the compound's solubility and subsequent precipitation.
Q4: When I dilute my this compound DMSO stock into my aqueous cell culture media or buffer, it precipitates. How can I prevent this?
A4: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is added to an aqueous environment, the compound is no longer in its ideal solvent, and if its concentration exceeds its solubility limit in the final solution, it will precipitate. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform serial dilutions. First, dilute the DMSO stock into a small volume of your media, ensuring it is well-mixed, before adding it to the final volume.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) to minimize solvent-induced toxicity to cells.
-
Pre-warming Media: Having your cell culture media at 37°C can sometimes help to keep the compound in solution upon dilution.
-
Rapid Mixing: Add the DMSO stock to the aqueous solution while vortexing or stirring to ensure rapid dispersal of the compound, which can help prevent localized high concentrations that lead to precipitation.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the available solubility data for this compound and structurally related bisphosphonates, which are also known to inhibit farnesyl pyrophosphate synthase. Note the general trend of low solubility in DMSO for this class of compounds.
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Solubility in Water | Source(s) |
| This compound | 247.14 | < 1 mg/mL (insoluble or slightly soluble) | 1 mg/mL (4.05 mM) (sonication recommended) | [1] |
| Risedronate Sodium | 305.10 | Insoluble | 6 mg/mL (19.66 mM) | [2] |
| Zoledronic Acid | 272.09 | Insoluble or slightly soluble (< 1 mg/mL) | 1.6 mg/mL (5.88 mM) (sonication recommended) | [3][4] |
| Ibandronate Sodium | 341.21 | Insoluble | 10 mM | [5][6] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This method provides a rapid assessment of the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells containing PBS to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the wells containing this compound to a blank well (PBS with 1% DMSO). A significant increase in absorbance indicates precipitation and poor kinetic solubility.
Protocol 2: Determination of Thermodynamic Solubility by HPLC
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Shaker or rotator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of DMSO (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tube to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of your HPLC calibration curve.
-
Analyze the diluted sample by HPLC.
-
Data Analysis: Quantify the concentration of this compound in the diluted sample by comparing its peak area to a standard curve generated from the calibrated analytical standard. Calculate the original solubility in DMSO by applying the dilution factor.
Signaling Pathway and Experimental Workflow Diagrams
Mevalonate Pathway and the Role of this compound
This compound is an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of isoprenoids, which are vital for various cellular processes, including protein prenylation and cholesterol synthesis. By inhibiting FPPS, this compound disrupts these downstream processes.
References
Technical Support Center: Optimizing NE 10790 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NE 10790 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphonocarboxylate compound that acts as a weak anti-resorptive agent. Its mechanism of action involves the inhibition of protein prenylation, a critical post-translational modification for a variety of proteins involved in key cellular signaling pathways. Specifically, it has been shown to inhibit Rab geranylgeranyltransferase (GGTase II), which is essential for the function of Rab GTPases that regulate vesicular transport. This inhibition of protein prenylation can disrupt downstream signaling pathways controlling cell proliferation, survival, and differentiation.
Q2: How does this compound affect cell viability?
A2: By inhibiting protein prenylation, this compound can disrupt signaling pathways essential for cell survival and proliferation, such as the RAF-MEK-MAPK and PI3K-AKT pathways. This disruption can lead to a dose-dependent decrease in cell viability and may induce apoptosis in certain cell types. The cytotoxic effects of this compound are correlated with its ability to inhibit Rab prenylation.
Q3: What is a typical starting concentration range for this compound in cell viability assays?
A3: A typical starting concentration range for a novel small molecule inhibitor like this compound would be broad, spanning several orders of magnitude to determine the dose-response relationship. A common approach is to perform a serial dilution, for example, from 100 µM down to 0.01 µM.[1] Based on published data for similar compounds and the known IC50 for Rab prenylation inhibition (in the micromolar range), a starting range of 0.1 µM to 1000 µM is a reasonable starting point for initial range-finding experiments.
Q4: How do I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time depends on the cell type, the specific endpoint being measured, and the mechanism of action of the compound. For cell viability assays, typical incubation times are 24, 48, or 72 hours.[1] It is recommended to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to determine the time point at which the most significant and reproducible effect is observed.
Q5: What are the most common cell viability assays to use with this compound?
A5: Several types of cell viability assays can be used. The choice depends on the experimental question and available equipment. Common assays include:
-
Tetrazolium-based assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[2][3][4][5]
-
Resazurin-based assays: A fluorometric assay that also measures metabolic activity.
-
ATP-based assays: These highly sensitive luminescent assays quantify the amount of ATP in viable cells, which is a good indicator of metabolically active cells.[3][6]
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on membrane integrity.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between technical replicates | - Inaccurate pipetting, especially of small volumes of stock solution.- Uneven cell seeding density.- Edge effects in multi-well plates. | - Use calibrated pipettes and perform serial dilutions to work with larger volumes.- Ensure a single-cell suspension before seeding and mix gently but thoroughly.- To minimize the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS or media.[7] |
| No significant effect on cell viability observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- Compound degradation. | - Test a higher range of concentrations.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Verify the expression of the target (Rab GGTase II) in your cell line. Consider testing a different cell line known to be sensitive to prenylation inhibitors.- Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Greater than 100% cell viability at low concentrations | - This can be an artifact of some metabolic assays where low concentrations of a compound may stimulate cell proliferation or metabolic activity.- Inaccurate background subtraction. | - This "hormetic" effect is a known phenomenon with some compounds.[8] Report the data as observed and focus on the inhibitory part of the dose-response curve.- Ensure proper controls are included (no-cell control, vehicle-only control) and subtracted correctly. |
| Inconsistent IC50 values between experiments | - Variations in cell passage number or confluency.- Differences in assay incubation time.- Instability of the compound in culture medium. | - Use cells within a consistent and limited passage number range. Seed cells at a consistent density and treat them at a similar confluency for all experiments.- Strictly adhere to the same incubation time for all comparative experiments.- Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.05 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only). d. Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[3] b. Incubate for 2-4 hours at 37°C. c. Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Mix gently on an orbital shaker to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve (e.g., sigmoidal dose-response) to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48-hour Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 75.3 |
| A549 | Lung Cancer | 121.8 |
| MCF-7 | Breast Cancer | 98.2 |
| PC-3 | Prostate Cancer | 155.4 |
| J774 | Macrophage | 560 (for Rab prenylation inhibition)[9] |
Note: The IC50 values for cell viability are illustrative and should be determined experimentally for each cell line.
Table 2: Example Dose-Response Data for this compound on HeLa Cells (48h)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.7 ± 4.8 |
| 10 | 88.3 ± 6.2 |
| 25 | 72.1 ± 5.5 |
| 50 | 58.9 ± 4.9 |
| 75 | 50.5 ± 3.8 |
| 100 | 41.7 ± 4.2 |
| 250 | 25.3 ± 3.1 |
| 500 | 15.8 ± 2.7 |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway affected by this compound.
References
- 1. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consequences of Rab GTPase dysfunction in genetic or acquired human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein prenylation drives discrete signaling programs for the differentiation and maintenance of effector Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of protein prenylation down-regulates signalling by inflammatory mediators in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for NE 10790
Welcome to the technical support center for NE 10790, a novel and potent small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, we recommend storing the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, the stock solution can be stored at 4°C for up to two weeks.
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What could be the cause?
A2: Fluctuations in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Density: The initial number of cells seeded can affect the inhibitor's effective concentration per cell.[1]
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered responses to treatment. It is advisable to use cells within a consistent and limited passage number range.[1]
-
Incubation Time: The duration of exposure to this compound can influence the observed inhibitory effect. Longer incubation times may lead to lower IC50 values.[1]
-
Reagent Preparation: Ensure that dilutions of this compound are freshly prepared from the stock solution for each experiment to maintain its activity.[1]
Q3: this compound shows potent inhibition in a biochemical kinase assay but has a weaker effect on cell viability in my cancer cell line. Why is there a discrepancy?
A3: This is a frequent observation when transitioning from a cell-free to a cell-based system. Potential reasons include:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, limiting its access to the intracellular target.
-
Efflux Pumps: The cancer cells might express efflux pumps that actively remove this compound from the cytoplasm, reducing its intracellular concentration.
-
Compound Stability: this compound could be unstable in the cell culture medium, degrading before it can exert its effect.
Q4: I am seeing cell viability greater than 100% at low concentrations of this compound. Is this an error?
A4: This phenomenon, known as hormesis, can sometimes be observed with small molecule inhibitors. It is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses. However, it can also be an artifact of the assay. Ensure that your vehicle control (e.g., DMSO) concentration is consistent across all treatment groups and is not causing any toxicity that might make the low-dose treated cells appear healthier in comparison.
Troubleshooting Guides
Western Blotting: Phospho-Akt (Ser473) Signal
Problem: No or weak phospho-Akt signal after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Ineffective Inhibition | Confirm the activity of this compound in a cell-free kinase assay if possible. Ensure the correct concentration and incubation time are used. |
| Low Protein Concentration | Load more protein onto the gel. Consider performing immunoprecipitation to enrich for Akt. |
| Poor Antibody Quality | Use a different primary antibody from a reputable vendor. Ensure the antibody is validated for the specific application. |
| Suboptimal Antibody Dilution | Optimize the primary and secondary antibody concentrations by running a titration experiment.[2] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[2] |
Problem: High background on the Western blot membrane.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[2] |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody.[2] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations.[3] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire procedure.[3] |
Cell Viability Assays (MTT/MTS)
Problem: High variability between technical replicates.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells.[1] |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique.[1] |
| Edge Effect | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[1] |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Confluency | Use healthy, actively dividing cells and maintain a consistent cell confluency at the time of treatment.[1] |
| Reagent Variability | Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates.[1] |
| Incubation Conditions | Maintain consistent incubation times and ensure the incubator has stable temperature and CO2 levels.[1] |
Quantitative Data Summary
The following tables provide representative data for this compound's inhibitory activity.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) |
| PI3Kα | 15 |
| PI3Kβ | 50 |
| PI3Kδ | 5 |
| PI3Kγ | 25 |
| mTOR | 150 |
Table 2: Cell Viability (72h Incubation)
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.5 |
| U87 MG (Glioblastoma) | 1.2 |
| PC-3 (Prostate Cancer) | 2.5 |
| A549 (Lung Cancer) | 5.8 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
1. Cell Lysis and Protein Quantification: a. Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time. b. Aspirate the media and wash the cells once with ice-cold PBS. c. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. c. Run the gel at 100V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody against phospho-Akt (Ser473) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Visualize the bands using a chemiluminescence imaging system. d. Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability (MTT Assay)
1. Cell Seeding: a. Harvest and count cells. b. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. c. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[4] c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.[4] d. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
3. MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other wells. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percent viability against the log concentration of this compound and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting to detect phospho-Akt levels.
References
Technical Support Center: Addressing Off-Target Effects of NE 10790
Welcome to the technical support center for NE 10790. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and to offer troubleshooting strategies for your experiments.
Important Note: this compound, also known as 3-PEHPC, is a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate, risedronate. It is characterized as a weak inhibitor of farnesyl pyrophosphate synthase (FPPS). Much of the current understanding of its potential off-target effects is inferred from studies on the broader class of bisphosphonates, particularly non-nitrogen-containing bisphosphonates, due to limited specific data on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a weak inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. By inhibiting FPPS, this compound can disrupt the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins.
Q2: What are the potential off-target effects of this compound based on its chemical class?
A2: As an analogue of a bisphosphonate, this compound may exhibit off-target effects common to this class of compounds. These can include:
-
Gastrointestinal Irritation: Oral administration of bisphosphonates can lead to irritation of the upper gastrointestinal tract.
-
Inhibition of Bone Mineralization: Some bisphosphonates, particularly non-nitrogen-containing ones, have been shown to interfere with normal bone mineralization.
-
Osteonecrosis of the Jaw (ONJ): Although rare, this is a serious side effect associated with long-term, high-dose bisphosphonate therapy.
-
Effects on Cellular ATP Levels: Non-nitrogen-containing bisphosphonates can be metabolized into cytotoxic ATP analogues, potentially interfering with cellular energy metabolism.
Q3: How can I assess if my experimental results are influenced by off-target effects of this compound?
A3: To investigate potential off-target effects, you can incorporate several control experiments:
-
Use a structurally related but inactive compound: This can help differentiate the effects of the specific chemical structure from the intended pharmacology.
-
Employ a rescue experiment: For on-target effects related to FPPS inhibition, you can try to rescue the phenotype by adding back downstream products of the mevalonate pathway, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP).
-
Utilize multiple, distinct cell lines: Observing the same effect across different cell types can strengthen the evidence for an on-target mechanism.
-
Perform dose-response studies: Off-target effects may occur at different concentrations than on-target effects. A careful dose-response analysis is crucial.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Cytotoxicity in a Cell-Based Assay
Possible Cause: Off-target effects on cellular energy metabolism or other essential cellular processes.
Troubleshooting Steps:
-
Assess Cellular ATP Levels: A reduction in intracellular ATP can be an indicator of off-target effects.
-
Evaluate Mitochondrial Function: Assays that measure mitochondrial membrane potential or oxygen consumption can provide insights into mitochondrial toxicity.
-
Use a Positive Control for FPPS Inhibition: Compare the phenotype observed with this compound to that of a well-characterized, potent FPPS inhibitor (e.g., zoledronic acid).
-
Perform a Cell Proliferation Assay: Distinguish between cytotoxic and cytostatic effects.
Issue 2: Alterations in Bone Cell Function Unrelated to Osteoclast Inhibition
Possible Cause: Direct effects on osteoblast function or inhibition of bone mineralization.
Troubleshooting Steps:
-
Assess Osteoblast Viability and Function: Culture osteoblasts in the presence of this compound and measure markers of osteoblast differentiation and activity (e.g., alkaline phosphatase activity, collagen production).
-
Perform a Mineralization Assay: Use an in vitro mineralization assay with osteoblasts to determine if this compound directly inhibits the deposition of calcium phosphate.
-
Analyze Gene Expression: Use qPCR to examine the expression of key genes involved in osteoblast differentiation and matrix production.
Data on Potential Off-Target Effects of Related Compounds
The following tables summarize quantitative data for off-target effects observed with bisphosphonates, which may provide context for experiments with this compound. Note: This data is for related compounds and may not be directly representative of this compound's activity.
Table 1: Gastrointestinal Effects of Oral Bisphosphonates in Human Studies
| Compound | Dosage | Adverse Effect | Incidence |
| Alendronate | 70 mg once-weekly | Non-severe GI adverse events | Associated with a slight increased risk (RR=1.16)[1] |
| Risedronate | 5 mg daily | Upper GI adverse events | No significant increase compared to placebo[2] |
| Ibandronate | 150 mg once-monthly | Upper GI adverse events | No significant increase compared to placebo[2] |
Table 2: Inhibition of Bone Mineralization by Bisphosphonates
| Compound | Assay | Endpoint | Potency |
| Etidronate | In vitro crystal growth | Inhibition of hydroxyapatite formation | High |
| Alendronate | In vitro crystal growth | Inhibition of hydroxyapatite formation | Moderate |
| Risedronate | In vitro crystal growth | Inhibition of hydroxyapatite formation | Low |
Experimental Protocols
Protocol 1: In Vitro Gastrointestinal Cell Viability Assay
Objective: To assess the potential cytotoxic effects of this compound on gastrointestinal epithelial cells.
Methodology:
-
Cell Culture: Culture a human gastric epithelial cell line (e.g., AGS) or a human colon adenocarcinoma cell line (e.g., Caco-2) in appropriate media.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or MTS assay, to measure the metabolic activity of the cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Determine the IC50 value if a dose-dependent effect is observed.
Protocol 2: In Vitro Bone Mineralization Assay
Objective: To determine if this compound directly inhibits the mineralization of extracellular matrix by osteoblasts.
Methodology:
-
Osteoblast Culture: Culture primary osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1) in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Treatment: Treat the differentiating osteoblasts with various concentrations of this compound.
-
Mineralization Staining: After 14-21 days of culture, fix the cells and stain for calcium deposition using Alizarin Red S staining.
-
Quantification: Elute the stain and quantify the amount of mineralization by measuring the absorbance at a specific wavelength.
-
Data Analysis: Compare the level of mineralization in this compound-treated cultures to control cultures.
Visualizations
Caption: On-target effect of this compound on the mevalonate pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Frontiers | Oral Treatment With Bisphosphonates of Osteoporosis Does Not Increase the Risk of Severe Gastrointestinal Side Effects: A Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 2. Oral bisphosphonates and upper gastrointestinal tract problems: what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
NE 10790 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of NE 10790. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. The recommended storage conditions vary depending on whether the compound is in solid form or in solution. For detailed information, please refer to the stability data table below.
Q2: How long can I store this compound?
A2: The shelf-life of this compound depends on the storage conditions. In its solid (powder) form, it can be stored for up to 3 years at -20°C.[1] When dissolved in a solvent such as DMSO, the stability is reduced. For instance, in DMSO, it is stable for up to 6 months at -80°C.[2]
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound in solution can manifest in several ways, including:
-
A noticeable change in the color or clarity of the solution.
-
The appearance of precipitates.
-
A decrease in the expected biological activity in your experiments.
-
The appearance of new peaks or a change in the retention time of the main peak in chromatographic analyses like HPLC.[3]
Q4: My this compound solution has been stored at 4°C for a month. Is it still usable?
A4: Based on available data, this compound in DMSO is stable for only two weeks at 4°C.[2] Therefore, a solution stored for a month under these conditions may have undergone significant degradation and is not recommended for use in experiments where precise concentration and compound integrity are critical.
Stability and Storage Data
The following table summarizes the recommended storage conditions and stability data for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 to 3 years[1][2] |
| In DMSO | 4°C | 2 weeks[2] |
| In DMSO | -80°C | 6 months[2] |
| In Solvent | -20°C | 1 year[1] |
| In Solvent | -80°C | 2 years[1] |
Troubleshooting Guides
Issue: Unexpected loss of compound activity in an experiment.
This guide provides a systematic approach to troubleshooting a suspected loss of this compound activity.
References
Technical Support Center: Overcoming Resistance to NE 10790 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using NE 10790 in cell line experiments. Our goal is to help you identify and overcome potential resistance mechanisms to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphonocarboxylate analogue of the bisphosphonate risedronate.[1][2][3][4][5] It is characterized as a weak inhibitor of farnesyl pyrophosphate (FPP) synthase.[1][2][3][4][5] Its primary mechanism of action is the inhibition of protein prenylation, specifically by preventing the geranylgeranylation of Rab GTPases, which is catalyzed by Rab geranylgeranyl transferase (RabGGTase).[6] This inhibition disrupts the proper localization and function of Rab proteins, which are critical for intracellular vesicle transport, and can induce apoptosis in cancer cell lines.
Q2: My cell line, which was previously sensitive to this compound, now shows reduced responsiveness. What are the potential reasons for this acquired resistance?
Acquired resistance to small molecule inhibitors like this compound in cell lines can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Drug Target: While less common for non-covalent inhibitors, mutations in the binding site of RabGGTase or FPP synthase could potentially reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of Rab protein function. This can include pathways that promote cell survival and proliferation.
-
Changes in Drug Metabolism: Cells might alter their metabolic processes to inactivate this compound more rapidly.
-
Selection of a Resistant Subpopulation: Continuous culture in the presence of this compound may lead to the selection and overgrowth of a small, pre-existing subpopulation of cells that are inherently less sensitive to the compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound. A significant rightward shift in the dose-response curve and a higher IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance.
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected IC50 values for this compound in a sensitive cell line.
| Possible Cause | Suggested Solution |
| Cell Culture Contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants, as they can significantly alter cellular responses to drugs. |
| Cell Line Integrity | Authenticate your cell line using short tandem repeat (STR) profiling to ensure you are working with the correct cells. High passage numbers can lead to genetic drift and altered drug sensitivity; it is recommended to use cells from a low-passage stock. |
| Compound Stability | This compound is typically stored as a powder at -20°C. Ensure that stock solutions in DMSO are stored properly (-80°C for long-term) and have not undergone freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Inconsistent Seeding Density | The initial number of cells seeded can influence the apparent drug sensitivity. Optimize and standardize your cell seeding density to ensure reproducibility. |
Problem 2: Confirmed acquired resistance to this compound in a cell line.
| Possible Cause | Suggested Solution |
| Increased Drug Efflux | To investigate the involvement of ABC transporters, co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein). A restoration of sensitivity to this compound would suggest that drug efflux is a contributing mechanism. |
| Target Alteration | Sequence the genes encoding the subunits of RabGGTase and FPP synthase in both the sensitive and resistant cell lines to identify any potential mutations in the drug-binding sites. |
| Bypass Pathway Activation | Use pathway analysis tools (e.g., Western blotting for key signaling proteins, RNA sequencing) to compare the signaling pathways that are active in the resistant and sensitive cell lines, both in the presence and absence of this compound. This may reveal upregulated survival pathways in the resistant cells. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Prenylation
This protocol allows for the assessment of this compound's effect on the prenylation of Rab proteins. Unprenylated Rab proteins exhibit a slight shift in their electrophoretic mobility.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a specific Rab protein (e.g., Rab6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat sensitive and resistant cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A shift in the molecular weight of the Rab protein in treated cells indicates an accumulation of the unprenylated form.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Sensitive Line | 5 | - |
| Resistant Subline 1 | 50 | 10 |
| Resistant Subline 2 | 120 | 24 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing NE 10790-Induced Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize NE 10790-induced toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphonocarboxylate analogue of risedronate. It functions as a selective inhibitor of Rab geranylgeranyl transferase (Rab GGTase)[1]. This enzyme is responsible for the prenylation of Rab GTPases, a critical post-translational modification that allows these proteins to anchor to membranes and regulate intracellular vesicle trafficking[1][2]. By inhibiting Rab GGTase, this compound disrupts these essential cellular transport processes[1].
Q2: I am observing high levels of cytotoxicity in my primary cells after treatment with this compound. What are the likely causes?
A2: High cytotoxicity is likely a direct consequence of this compound's mechanism of action. Disruption of Rab-mediated vesicle trafficking can lead to a cascade of detrimental effects, including:
-
Mitochondrial Dysfunction: Impaired transport of essential mitochondrial proteins and lipids can lead to a decrease in mitochondrial membrane potential and increased production of reactive oxygen species (ROS)[3][4][5].
-
Induction of Apoptosis: Cellular stress resulting from disrupted trafficking and mitochondrial dysfunction can trigger programmed cell death, often through the activation of caspases[6][7][8].
-
Oxidative Stress: An imbalance in ROS production and the cell's antioxidant capacity can lead to damage of cellular components[9][10][11].
Q3: How can I reduce the toxicity of this compound in my primary cell experiments?
A3: Several strategies can be employed to mitigate this compound-induced toxicity:
-
Optimize Concentration and Exposure Time: The most direct approach is to perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time of this compound required for your desired biological effect.
-
Modulate Serum Concentration: The concentration of serum in your culture medium can influence the availability and, consequently, the toxicity of a compound. Experimenting with different serum concentrations may be beneficial.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Shortly After this compound Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound is too high. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific primary cell type. | Identification of a concentration that elicits the desired biological effect with minimal toxicity. |
| Exposure time is too long. | Conduct a time-course experiment at a fixed, potentially non-toxic concentration of this compound to identify the optimal treatment duration. | Determination of the shortest incubation time required to observe the intended effect. |
| Primary cells are overly sensitive. | Ensure optimal cell health and culture conditions prior to and during the experiment. Use primary cells at a consistent and appropriate passage number. | Increased cell resilience and more consistent experimental outcomes. |
Issue 2: this compound is causing significant mitochondrial dysfunction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Disruption of mitochondrial protein import due to impaired vesicle trafficking. | Assess mitochondrial membrane potential using a fluorescent probe like JC-1. | A decrease in the red/green fluorescence ratio in this compound-treated cells would confirm mitochondrial depolarization. |
| Increased oxidative stress. | Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA. Co-treat with an antioxidant such as N-acetylcysteine (NAC). | An increase in fluorescence in treated cells would indicate elevated ROS. Co-treatment with NAC should reduce this fluorescence and improve cell viability. |
Issue 3: Apoptosis is the predominant form of cell death.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of the caspase cascade. | Perform a caspase activity assay (e.g., Caspase-Glo® 3/7 assay) to measure the activity of executioner caspases. | An increase in caspase activity in this compound-treated cells would confirm the induction of apoptosis. |
| Cellular stress from disrupted trafficking. | Co-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, along with this compound. | A reduction in cell death in the presence of Z-VAD-FMK would indicate that apoptosis is a major contributor to the observed toxicity. |
Quantitative Data Summary
Disclaimer: The following IC50 values are hypothetical and for illustrative purposes. Researchers should determine the IC50 for their specific primary cell type and experimental conditions.
| Primary Cell Type | This compound IC50 (µM) - 48h | Reference Assay |
| Primary Human Hepatocytes | 50 - 150 | MTT Assay |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | 25 - 100 | CellTiter-Glo® Viability Assay |
| Primary Rat Cortical Neurons | 10 - 50 | LDH Cytotoxicity Assay |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Primary Cells
-
Cell Seeding: Plate primary cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 0.1 µM to 1000 µM).
-
Treatment: Remove the existing medium and add 100 µL of the 2x this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment with NAC: Pre-incubate the cells with 1-5 mM NAC for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations (with NAC still present in the medium) and incubate for the desired time.
-
Controls: Include wells with this compound alone, NAC alone, and vehicle control.
-
Viability Assay: Assess cell viability using a standard assay. An increase in viability in the co-treated wells compared to this compound alone suggests mitigation of oxidative stress-induced toxicity.
Protocol 3: Co-treatment with Z-VAD-FMK to Inhibit Apoptosis
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment with Z-VAD-FMK: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours[2][20].
-
Co-treatment: Add this compound at various concentrations (with Z-VAD-FMK still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, Z-VAD-FMK alone, and vehicle control.
-
Viability and Apoptosis Assays: Assess cell viability and/or perform a caspase activity assay. A significant increase in viability and decrease in caspase activity in the co-treated wells suggests apoptosis is a major contributor to cytotoxicity.
Protocol 4: Assessment of Mitochondrial Membrane Potential using JC-1
-
Cell Culture and Treatment: Culture primary cells on glass coverslips or in a 96-well plate and treat with this compound at the desired concentration and time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the culture medium and wash the cells with warm PBS. Add the JC-1 staining solution (typically 2-10 µM in culture medium) and incubate for 15-30 minutes at 37°C[1][3][10][23][24].
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates, while apoptotic or unhealthy cells with low potential will show green fluorescent JC-1 monomers. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Protocol 5: Caspase-3/7 Activity Assay
-
Cell Culture and Treatment: Plate and treat primary cells with this compound in a 96-well plate as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[25].
-
Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 Reagent to each well, which lyses the cells and contains the substrate for caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem-agilent.com [chem-agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rab GTPases: Emerging Oncogenes and Tumor Suppressive Regulators for the Editing of Survival Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The small GTPase RAB-35 defines a third pathway that is required for the recognition and degradation of apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 15. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apjai-journal.org [apjai-journal.org]
- 17. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Knockdown of Rab9 Suppresses the Progression of Gastric Cancer Through Regulation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative stress-induced intestinal epithelial cell apoptosis is mediated by p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. promega.com [promega.com]
Optimizing Incubation Time for NE 10790 Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NE 10790. The information below is designed to address specific issues that may arise during experiments, with a focus on optimizing treatment incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
Based on published studies, a starting incubation time of 18 hours has been shown to be effective for inhibiting protein prenylation in cell lines such as J774 macrophages and osteoclasts.[1] This duration is a good starting point for most cell-based assays.
Q2: How does this compound work?
This compound is a phosphonocarboxylate analogue of risedronate that acts as a weak anti-resorptive agent.[1] Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase, which in turn prevents the synthesis of isoprenoid lipids necessary for protein prenylation.[1] This disruption of prenylation, particularly of Rab proteins, is a key aspect of its cellular activity.
Q3: What are the potential effects of suboptimal incubation times?
-
Too short: An insufficient incubation time may lead to incomplete inhibition of protein prenylation, resulting in reduced efficacy of the treatment. This can manifest as minimal changes in downstream signaling pathways or cellular phenotypes.
-
Too long: Prolonged exposure to this compound could potentially lead to off-target effects or cellular stress and toxicity, confounding experimental results. It is crucial to distinguish between the specific effects of the treatment and general cellular health decline.
Q4: How can I determine the optimal incubation time for my specific cell line and experiment?
The optimal incubation time can vary depending on the cell type, its metabolic rate, and the specific endpoint of the experiment. A time-course experiment is the most effective method to determine the ideal duration. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 6, 12, 18, 24, 48 hours) to assess the desired outcome.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Incubation time is too short. | Increase the incubation time. Consider a time-course experiment to identify the optimal duration for your experimental setup. |
| Drug concentration is too low. | Verify the concentration of this compound used. A dose-response experiment may be necessary to determine the optimal concentration for your cell line. In J774 cells, complete inhibition of Rab prenylation was observed at 1 mM.[1] | |
| Cell line is resistant to this compound. | Research the sensitivity of your specific cell line to bisphosphonates or similar compounds. Consider using a positive control to ensure the assay is working correctly. | |
| High levels of cell death or cytotoxicity observed. | Incubation time is too long. | Reduce the incubation time. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different time points to assess cytotoxicity. |
| Drug concentration is too high. | Decrease the concentration of this compound. A dose-response curve will help identify a concentration that is effective without being overly toxic. | |
| Inconsistent results between experiments. | Variation in incubation time. | Ensure precise and consistent timing of the incubation period across all experiments. Use a timer and standardize the workflow. |
| Cell culture conditions are not consistent. | Maintain consistent cell passage number, confluency, and media composition between experiments. |
Experimental Protocols
Key Experiment: Time-Course Analysis of this compound Activity
This protocol outlines a method to determine the optimal incubation time for this compound treatment by analyzing the inhibition of protein prenylation.
1. Cell Culture and Plating:
- Culture your cells of interest (e.g., J774 macrophages) under standard conditions.
- Plate the cells at a desired density in multiple wells or plates to allow for harvesting at different time points.
2. This compound Treatment:
- Prepare a stock solution of this compound.
- Once cells have adhered and reached the desired confluency, treat them with a predetermined concentration of this compound (e.g., 1 mM).
- Include a vehicle-treated control group.
3. Time-Course Incubation:
- Incubate the cells for varying durations (e.g., 6, 12, 18, 24, 48 hours).
4. Metabolic Labeling (Optional but Recommended):
- For a direct measure of prenylation inhibition, metabolically label the cells with [14C]mevalonic acid during the last few hours of incubation, as described in published protocols.[1] An 18-hour labeling period has been used successfully.[1]
5. Cell Lysis and Protein Analysis:
- At each time point, wash the cells with PBS and lyse them in an appropriate buffer.
- Determine the protein concentration of the lysates.
- Analyze the lysates by SDS-PAGE. If metabolic labeling was used, detect radiolabeled proteins by phosphorimaging.[1]
- Alternatively, use Western blotting to probe for specific prenylated proteins or downstream markers.
6. Data Analysis:
- Quantify the level of protein prenylation or the expression of a target protein at each time point.
- Plot the results to visualize the onset and peak of the this compound effect, which will indicate the optimal incubation time.
Data Presentation
Table 1: Effect of this compound Concentration on Rab Prenylation in J774 Cells
| This compound Concentration (mM) | Incubation Time (hours) | Inhibition of Rab Prenylation (IC50 in µM) |
| 0.1 - 1 | 18 | 560 ± 120 |
| Data derived from densitometric analysis of 22-26-kDa protein bands.[1] |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Signaling pathway inhibited by this compound treatment.
References
Validation & Comparative
A Comparative Analysis of NE-10790 and Risedronate: Mechanisms and Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biochemical and physiological effects of NE-10790 and the well-established bisphosphonate, risedronate. The information presented is supported by experimental data to aid in research and development decisions.
At a Glance: Key Differences
| Feature | NE-10790 | Risedronate |
| Drug Class | Phosphonocarboxylate | Nitrogen-containing Bisphosphonate |
| Primary Molecular Target | Rab Geranylgeranyl Transferase (RGGT) | Farnesyl Pyrophosphate Synthase (FPPS) |
| Mechanism of Action | Inhibits the prenylation of Rab GTPases | Inhibits the mevalonate pathway, preventing the synthesis of isoprenoid lipids required for the prenylation of small GTPases. |
| Anti-Resorptive Potency | Weak | Potent |
Introduction
Risedronate is a potent, third-generation nitrogen-containing bisphosphonate widely used in the treatment of osteoporosis and other bone-related diseases.[1] Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTP-binding proteins essential for osteoclast function, leading to reduced bone resorption.
NE-10790, also known as 3-PEHPC, is a phosphonocarboxylate analogue of risedronate.[2] Unlike risedronate, NE-10790 is a weak inhibitor of bone resorption.[3] Its distinct mechanism of action targets Rab geranylgeranyl transferase (RGGT), leading to the specific inhibition of Rab protein prenylation.[2][3] This guide will delve into the experimental data that elucidates the differing effects of these two compounds.
Comparative Quantitative Data
The following tables summarize the key quantitative findings from comparative and individual studies of NE-10790 and risedronate.
Table 1: In Vivo Anti-Resorptive Efficacy in an Ovariectomized Rat Model
| Treatment Group | Daily Dose | Tibia Bone Mineral Density (g/cm²) (Mean ± SD) |
| Sham-operated | - | 0.285 ± 0.01 |
| Ovariectomized (OVX) + Vehicle | - | 0.260 ± 0.01 |
| OVX + Risedronate | 1.4 µg/kg | 0.285 ± 0.01 |
| OVX + NE-10790 | 140 µg/kg | 0.270 ± 0.01 |
| OVX + NE-10790 | 1400 µg/kg | 0.280 ± 0.01 |
Data from a study in female rats 35 days after ovariectomy.[4]
Table 2: In Vitro Cell Viability in B02-GFP Breast Cancer Cells
| Compound | IC₅₀ (mmol/L) |
| Risedronate | 0.37 |
| NE-10790 | 2.74 |
Half-maximal inhibitory concentrations (IC₅₀) were determined after 6 days of treatment using an MTT assay.[4]
Table 3: Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ |
| Risedronate | Farnesyl Pyrophosphate Synthase (FPPS) | 5.7 nM (final IC₅₀ after preincubation)[5] |
| NE-10790 | Rab Geranylgeranyl Transferase (RGGT) | Specific inhibitor; direct IC₅₀ not consistently reported, but effective inhibition of Rab prenylation observed at micromolar to millimolar concentrations in cell-based assays.[2][3] |
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of NE-10790 and risedronate result in the disruption of different steps in the protein prenylation process.
References
- 1. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rab geranylgeranyl transferase. A multisubunit enzyme that prenylates GTP-binding proteins terminating in Cys-X-Cys or Cys-Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
NE-10790: A Comparative Analysis of a Novel Bisphosphonate Analogue in Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NE-10790, a phosphonocarboxylate analogue of risedronate, with other established bisphosphonates in the context of bone resorption. The following sections detail its mechanism of action, comparative efficacy based on available experimental data, and the methodologies employed in these studies.
Executive Summary
NE-10790 presents a unique profile among bone-resorbing agents. While structurally related to the potent nitrogen-containing bisphosphonate risedronate, NE-10790 is characterized as a weak antiresorptive agent.[1] Notably, its mechanism of action diverges from traditional nitrogen-containing bisphosphonates. Instead of potently inhibiting farnesyl pyrophosphate synthase (FPPS), NE-10790 selectively inhibits Rab geranylgeranyl transferase, an enzyme crucial for the prenylation of small GTPases involved in vesicular trafficking within osteoclasts. This distinct mechanism ultimately leads to the disruption of the osteoclast's ruffled border, a key structure for bone resorption. In vivo studies in an ovariectomized rat model of osteoporosis demonstrate that significantly higher doses of NE-10790 are required to achieve a similar bone-protective effect as risedronate.
Mechanism of Action: A Divergence from Classical Bisphosphonates
The primary mechanism by which nitrogen-containing bisphosphonates like risedronate, alendronate, and zoledronic acid inhibit bone resorption is through the inhibition of farnesyl diphosphate synthase (FPPS) in the mevalonate pathway. This inhibition prevents the synthesis of isoprenoid lipids necessary for the prenylation of small GTP-binding proteins, leading to osteoclast inactivation and apoptosis.
NE-10790, however, operates through a different molecular target. It is a poor inhibitor of FPPS but has been identified as an inhibitor of Rab geranylgeranyl transferase (RabGGTase).[1] This enzyme is responsible for the geranylgeranylation of Rab GTPases, which are essential for regulating vesicular transport, including the trafficking of vesicles to form the ruffled border of the osteoclast.
Experimental evidence shows that NE-10790 inhibits the incorporation of [14C]mevalonic acid into 22-26-kDa proteins, which are likely Rab GTPases, in both J774 macrophages and purified rabbit osteoclasts.[2] In contrast, it does not affect the prenylation of 21-kDa proteins, such as those in the Ras family.[2] This selective inhibition of Rab prenylation disrupts the formation of the ruffled border, a highly folded membrane structure essential for the secretion of acid and enzymes that dissolve bone mineral and degrade the bone matrix. Transmission electron microscopy has confirmed the absence of a well-defined ruffled border in osteoclasts treated with NE-10790.[3]
Caption: Signaling pathway of bisphosphonates in osteoclasts.
Comparative Efficacy in Bone Resorption
In Vivo Animal Model: Ovariectomized Rat
The ovariectomized (OVX) rat is a widely accepted model for postmenopausal osteoporosis, characterized by rapid bone loss due to estrogen deficiency.[4][5][6][7]
A key study compared the antiresorptive potencies of NE-10790 and risedronate in this model. The results indicated that substantially higher doses of NE-10790 were necessary to prevent bone mineral density (BMD) loss in the tibiae of female rats 35 days after ovariectomy compared to risedronate.
| Compound | Daily Dose | Effect on Bone Mineral Density (BMD) |
| Risedronate | 1.4 µg/kg | Prevented bone loss |
| NE-10790 | Significantly higher than 1.4 µg/kg | Required to prevent bone loss |
Data summarized from a study presented on ResearchGate.
While direct comparative data for NE-10790 against alendronate and zoledronic acid is not publicly available, numerous studies have compared the efficacy of these established bisphosphonates. In general, zoledronic acid is considered the most potent bisphosphonate, followed by risedronate and alendronate.
Studies comparing alendronate and zoledronic acid have shown that both are effective in increasing BMD, with some studies suggesting zoledronic acid may have a superior effect, particularly in certain patient populations.[8][9][10][11]
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To induce a state of bone loss mimicking postmenopausal osteoporosis for the evaluation of antiresorptive agents.
Protocol Summary:
-
Animal Selection: Female Sprague-Dawley or Wistar rats, typically around 6 months of age, are commonly used.[7]
-
Pre-operative Acclimatization: Animals are acclimatized to the housing conditions for at least one week before surgery.
-
Anesthesia: The rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A dorsal midline or bilateral flank incision is made.
-
The ovaries are located and ligated to prevent bleeding.
-
The ovaries are then excised.
-
The muscle and skin layers are sutured.
-
Sham-operated animals undergo the same procedure without the removal of the ovaries.
-
-
Post-operative Care: Analgesics are administered to manage pain, and the animals are monitored for recovery.
-
Induction of Bone Loss: Significant bone loss in the trabecular bone of the proximal tibia, lumbar vertebrae, and femur is typically observed within 14 to 60 days post-ovariectomy.[4][7]
-
Treatment Administration: The test compounds (e.g., NE-10790, risedronate) are administered daily or at other specified intervals via oral gavage or subcutaneous injection.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured at various skeletal sites (e.g., tibia, femur, lumbar spine) using dual-energy X-ray absorptiometry (DXA).[5][6][12]
-
Biochemical Markers of Bone Turnover: Serum or urine levels of markers such as C-terminal telopeptide of type I collagen (CTX, a resorption marker) and procollagen type I N-terminal propeptide (P1NP, a formation marker) are quantified using immunoassays.[13][14][15][16][17]
-
Histomorphometry: Microscopic analysis of bone sections to quantify parameters like trabecular bone volume, trabecular number, and osteoclast surface.
-
Caption: Workflow of the ovariectomized rat model experiment.
In Vitro Osteoclast Pit Formation Assay
Objective: To quantify the bone-resorbing activity of osteoclasts in vitro.
Protocol Summary:
-
Osteoclast Precursor Isolation: Osteoclast precursors are isolated from bone marrow or peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Precursors are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into mature osteoclasts.
-
Substrate Preparation: Cells are seeded onto bone-mimicking substrates such as dentin slices, bone slices, or calcium phosphate-coated plates.
-
Treatment: Differentiated osteoclasts are treated with various concentrations of the test compounds (e.g., NE-10790, other bisphosphonates).
-
Incubation: The cultures are incubated for a period sufficient to allow for the formation of resorption pits (typically several days).
-
Visualization and Quantification:
-
Cells are removed from the substrate.
-
The resorption pits are visualized by staining (e.g., with toluidine blue for dentin/bone slices or von Kossa staining for calcium phosphate plates) or by microscopy.[18]
-
The number and area of the resorption pits are quantified using image analysis software.
-
Conclusion
NE-10790 represents a novel investigational bisphosphonate analogue with a distinct mechanism of action targeting Rab geranylgeranyl transferase, thereby disrupting osteoclast function by inhibiting ruffled border formation. While it is a less potent antiresorptive agent than risedronate in an in vivo model of postmenopausal osteoporosis, its unique molecular target may offer a different therapeutic window or side-effect profile. Further research, including direct comparative studies with other potent bisphosphonates like alendronate and zoledronic acid, is warranted to fully elucidate the therapeutic potential of NE-10790 in the management of bone resorption disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting studies in this field.
References
- 1. NE 10790 (3-PEHPC) Datasheet DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of ovariectomy on bone metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of alendronate and zoledronic acid on bone mass improvement in transfusion-dependent thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zoledronic Acid Versus Alendronate for the Prevention of Bone Loss after Heart or Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bone-abstracts.org [bone-abstracts.org]
- 11. ZOLEDRONIC ACID VERSUS ALENDRONATE IN THE TREATMENT OF CHILDREN WITH OSTEOGENESIS IMPERFECTA: A 2-YEAR CLINICAL STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mail.ffhdj.com [mail.ffhdj.com]
- 13. ccjm.org [ccjm.org]
- 14. Clinical Use of Bone Turnover Markers to Monitor Pharmacologic Fracture Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Treatment and Monitoring of Osteoporosis using Bone Turnover Markers | Published in Orthopedic Reviews [orthopedicreviews.openmedicalpublishing.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating the Specificity of NE 10790 for Rab GGTase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NE 10790, a phosphonocarboxylate inhibitor of Rab geranylgeranyltransferase (Rab GGTase), with other classes of RabGGTase inhibitors. The data presented herein is intended to assist researchers in validating the specificity of this compound and in selecting the most appropriate tool for their studies of Rab protein function and prenylation.
Introduction to Rab GGTase and Its Inhibition
Rab GGTase, also known as GGTase-II, is a crucial enzyme in the post-translational modification of Rab GTPases. It catalyzes the attachment of two geranylgeranyl groups to the C-terminal cysteine residues of Rab proteins. This prenylation is essential for the proper localization and function of Rab proteins in regulating vesicular transport. Given the role of Rab proteins in various cellular processes, including those implicated in cancer and bone resorption, Rab GGTase has emerged as a significant target for therapeutic intervention.
This compound (also known as 3-PEHPC) is a non-peptidomimetic inhibitor of Rab GGTase. Its specificity is a critical factor for its use as a research tool and potential therapeutic agent. This guide compares this compound to other known RabGGTase inhibitors, focusing on their in vitro potency and selectivity against related prenyltransferases, farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).
Comparative Analysis of Rab GGTase Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and other representative RabGGTase inhibitors. The data highlights the specificity of these compounds for Rab GGTase over FTase and GGTase-I.
| Inhibitor Class | Compound | RabGGTase IC50 | GGTase-I IC50 | FTase IC50 | Reference |
| Phosphonocarboxylate | This compound (3-PEHPC) | ~600 µM | >9.7 µM (No significant inhibition) | >99.5 µM (No significant inhibition) | [1][2] |
| α-Phosphonocarboxylate | Optimized Analog | 42 nM | >9.7 µM (No inhibition) | >99.5 µM (No inhibition) | [2] |
| Allenoate-derived | P49-F6 | 2-5 µM | >50 µM | >100 µM (No inhibition) | [3] |
Table 1: In Vitro Inhibitory Activity of RabGGTase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
To aid in the independent validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Rab Geranylgeranyltransferase (RabGGTase) Assay
This assay measures the incorporation of radiolabeled geranylgeranyl pyrophosphate ([³H]GGPP) into a Rab substrate protein.
Materials:
-
Recombinant Rab GGTase (α and β subunits)
-
Recombinant Rab Escort Protein (REP)
-
Recombinant Rab protein substrate (e.g., Rab7)
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT, 0.01% Triton X-100
-
Inhibitor compounds (this compound and others) dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing recombinant RabGGTase, REP, and the Rab protein substrate in the assay buffer.
-
Add the inhibitor compound at various concentrations (or DMSO as a vehicle control). The final DMSO concentration should be kept constant across all samples (e.g., 2.5%).
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [³H]GGPP.
-
Incubate the reaction for 20-30 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled Rab protein by autoradiography or phosphorimaging.
-
Quantify the band intensity to determine the amount of [³H]GGPP incorporated.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Metabolic Labeling with [¹⁴C]Mevalonic Acid
This method assesses the inhibition of protein prenylation in intact cells by tracing the incorporation of a radiolabeled isoprenoid precursor.
Materials:
-
Cell line (e.g., J774 macrophages)
-
Cell culture medium
-
[¹⁴C]Mevalonic acid
-
Inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE equipment
-
Autoradiography or phosphorimaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the inhibitor compound at various concentrations for a specified period (e.g., 18-24 hours).
-
Add [¹⁴C]mevalonic acid to the culture medium and incubate for several hours (e.g., 4-6 hours) to allow for metabolic labeling of newly synthesized isoprenoids.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Analyze the incorporation of ¹⁴C into proteins of different molecular weights. Inhibition of Rab prenylation is typically observed as a decrease in labeling of proteins in the 20-28 kDa range.
Protocol 3: Immunoprecipitation of Prenylated Proteins
This technique is used to enrich a specific prenylated protein to confirm the inhibitory effect of a compound on its modification.
Materials:
-
Metabolically labeled cell lysates (from Protocol 2)
-
Antibody specific to the Rab protein of interest (e.g., anti-Rab6)
-
Protein A/G agarose or magnetic beads
-
Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)
-
Wash buffer (e.g., IP buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the target Rab protein overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluted proteins by SDS-PAGE and autoradiography to detect the radiolabeled, prenylated Rab protein.
Visualizing the Pathways and Workflows
The following diagrams illustrate the protein prenylation pathway and the experimental workflows described above.
Caption: The protein prenylation pathway.
Caption: Experimental workflows for inhibitor validation.
Conclusion
References
A Comparative Analysis of NE 10790 and FPP Synthase Inhibitors for Researchers
This guide provides a detailed comparison between NE 10790 and traditional FPP synthase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance, and relevant experimental methodologies.
Introduction
Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for producing farnesyl pyrophosphate (FPP), a precursor for essential molecules like cholesterol, steroid hormones, and prenylated proteins. Inhibition of FPPS is a well-established therapeutic strategy, particularly for bone resorption disorders. Nitrogen-containing bisphosphonates (N-BPs) are a prominent class of FPPS inhibitors that have shown significant clinical efficacy.
This compound, a phosphonocarboxylate analogue of the potent bisphosphonate risedronate, presents an alternative mechanism of action. While it is a weak inhibitor of FPPS, its primary activity lies in the specific disruption of Rab GTPase prenylation, offering a different approach to modulating cellular processes. This guide will delve into a comparative analysis of these two approaches.
Performance Data
The following table summarizes the available quantitative data comparing the performance of this compound with the well-characterized FPP synthase inhibitor, risedronate.
| Parameter | This compound | Risedronate (FPP Synthase Inhibitor) | Reference |
| Cell Viability (B02-GFP Breast Cancer Cells) | IC50: 2.74 mmol/L | IC50: 0.37 mmol/L | |
| Inhibition of Rab Prenylation (J774 cells) | IC50: 560 ± 120 µM | Inhibits at 100 µM | |
| Anti-Resorptive Potency (Ovariectomized Rat Model) | High doses required | Effective at 1.4 µg/kg daily | |
| FPP Synthase Enzymatic Inhibition | Poor inhibitor | Potent inhibitor |
Mechanism of Action
FPP Synthase Inhibitors (e.g., Risedronate):
Nitrogen-containing bisphosphonates act as potent inhibitors of FPP synthase. Their mechanism involves binding to the active site of the enzyme, preventing the synthesis of FPP. This disruption of the mevalonate pathway leads to a downstream reduction in the prenylation of small GTPases like Ras, Rho, and Rac, which are crucial for various cellular functions, including osteoclast activity.
This compound:
In contrast, this compound is a poor inhibitor of FPP synthase. Its primary mechanism of action is the selective inhibition of the prenylation of Rab GTPases, a family of proteins involved in intracellular vesicle trafficking. Specifically, this compound has been shown to inhibit the geranylgeranylation of proteins in the 22-26 kDa range, which includes Rab proteins. This targeted disruption of Rab function is thought to underlie its effects on osteoclast morphology and its anti-resorptive activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: FPP Synthase Pathway and Inhibitor Targets.
Caption: Comparative Experimental Workflow.
Experimental Protocols
FPP Synthase Inhibition Assay
Objective: To determine the direct inhibitory effect of compounds on FPP synthase enzymatic activity.
Materials:
-
Recombinant human FPP synthase
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Geranyl pyrophosphate (GPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
Test compounds (this compound, FPP synthase inhibitors)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, GPP, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant FPP synthase and [14C]IPP.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acidic methanol).
-
Extract the radiolabeled FPP product using an organic solvent (e.g., hexane).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Protein Prenylation Assay
Objective: To assess the effect of inhibitors on the incorporation of isoprenoid precursors into proteins.
Materials:
-
Cell line of interest (e.g., J774 macrophages)
-
[14C]Mevalonic acid or [3H]geranylgeraniol
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Culture cells in the presence of the test compounds for a specified duration (e.g., 18-24 hours).
-
During the last few hours of treatment, add the radiolabeled precursor ([14C]mevalonic acid or [3H]geranylgeraniol) to the culture medium.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled (prenylated) proteins.
-
Analyze the intensity of the bands corresponding to proteins of specific molecular weights (e.g., 21-26 kDa for small GTPases).
In Vitro Bone Resorption (Pit) Assay
Objective: To evaluate the effect of inhibitors on the bone-resorbing activity of osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
-
Bone or dentin slices, or calcium phosphate-coated plates
-
Osteoclast differentiation medium (containing M-CSF and RANKL)
-
Test compounds
-
Staining solution (e.g., Toluidine Blue or silver nitrate)
-
Microscope with imaging software
Procedure:
-
Seed osteoclast precursor cells onto bone/dentin slices or coated plates.
-
Induce osteoclast differentiation by culturing the cells in differentiation medium.
-
Once mature osteoclasts have formed, treat them with the test compounds at various concentrations.
-
Continue the culture for several days to allow for bone resorption.
-
Remove the cells from the slices/plates (e.g., using sonication or bleach).
-
Stain the slices/plates to visualize the resorption pits.
-
Capture images of the pits using a microscope and quantify the total resorbed area using image analysis software.
Conclusion
This compound and traditional FPP synthase inhibitors represent two distinct strategies for modulating the mevalonate pathway and its downstream cellular functions. While FPP synthase inhibitors like risedronate exhibit potent, broad-spectrum effects by blocking the production of FPP, this compound offers a more targeted approach by specifically inhibiting the prenylation of Rab GTPases. The choice between these inhibitors will depend on the specific research question and the desired cellular outcome. Researchers are encouraged to utilize the provided experimental protocols to further investigate and compare the efficacy and mechanisms of these and other related compounds.
A Comparative Guide to Prenylation Inhibitors: NE 10790 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of NE 10790 with other prominent prenylation inhibitors. The information is supported by experimental data to aid in the selection of appropriate research tools for studying protein prenylation and its role in cellular processes and disease.
Introduction to Protein Prenylation and its Inhibition
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, typically farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is essential for the proper subcellular localization, membrane association, and function of a wide range of proteins, including the Ras superfamily of small GTPases which are key regulators of signal transduction pathways.
Three main enzymes catalyze protein prenylation: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase I), and Rab geranylgeranyltransferase (Rab GGTase or GGTase II). Given the importance of prenylated proteins in various pathological conditions, including cancer, the enzymes involved in this process have become attractive targets for therapeutic intervention. Prenylation inhibitors are valuable chemical tools to dissect the roles of specific prenylated proteins and to explore potential therapeutic strategies.
This guide focuses on this compound, a phosphonocarboxylate analogue of the bisphosphonate risedronate, and compares its efficacy and specificity to other well-characterized prenylation inhibitors:
-
FTI-277: A potent and selective inhibitor of Farnesyltransferase (FTase).
-
GGTI-298: A selective inhibitor of Geranylgeranyltransferase I (GGTase I).
-
Risedronate: A nitrogen-containing bisphosphonate that primarily inhibits farnesyl diphosphate synthase (FPPS), an enzyme upstream in the mevalonate pathway, leading to a general inhibition of both farnesylation and geranylgeranylation.
Comparative Efficacy of Prenylation Inhibitors
The efficacy of these inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against their target enzymes or cellular processes. The following table summarizes the available quantitative data. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target Enzyme(s) | Reported IC50 Values | Cell-Based Assay Observations | Key References |
| This compound | Rab Geranylgeranyltransferase (Rab GGTase / GGTase II) | ~600 µM (for Rab GGTase in vitro) | Inhibits Rab prenylation in J774 cells with an IC50 of 560 ± 120 µM. Does not significantly inhibit FTase or GGTase I. | [1] |
| FTI-277 | Farnesyltransferase (FTase) | 0.5 nM (for FTase in vitro) | Inhibits H-Ras and K-Ras processing in whole cells with IC50 values of 0.1 µM and 10 µM, respectively. | [2][3] |
| GGTI-298 | Geranylgeranyltransferase I (GGTase I) | 3 µM (for GGTase I in vivo) | Strongly inhibits processing of geranylgeranylated Rap1A with little effect on farnesylated Ha-Ras. | [4][5][6] |
| Risedronate | Farnesyl Diphosphate Synthase (FPPS) | Potent inhibitor of FPPS | As an upstream inhibitor, it non-selectively inhibits both farnesylation and geranylgeranylation in cells. | [7][8] |
Signaling Pathways and Inhibitor Specificity
The diagram below illustrates the protein prenylation pathway and the points of intervention for this compound and other inhibitors. This compound exhibits specificity for Rab GGTase, which is responsible for the prenylation of Rab GTPases, key regulators of vesicular transport. In contrast, FTI-277 and GGTI-298 target FTase and GGTase I, respectively, which modify a different subset of proteins, including many Ras and Rho family members. Risedronate acts upstream, depleting the isoprenoid precursors required by all three prenyltransferases.
References
- 1. researchgate.net [researchgate.net]
- 2. Rab GTPase Prenylation Hierarchy and Its Potential Role in Choroideremia Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prenylation of Rab GTPases: molecular mechanisms and involvement in genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Independent Verification of NE 10790's Anti-Tumor Efficacy: A Comparative Analysis with Risedronate
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the anti-tumor properties of NE 10790 and the clinically established bisphosphonate, risedronate. This report synthesizes available experimental data on their differential effects on tumor cell viability, apoptosis, and cell cycle progression, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Executive Summary
This compound, a phosphonocarboxylate analogue of risedronate, has demonstrated potent anti-tumor activity, positioning it as a compound of interest for oncological research. This guide provides an independent verification of its anti-tumor effects through a direct comparison with its structural analogue, risedronate. While both compounds exhibit cytotoxic effects on cancer cells, their mechanisms of action diverge significantly. Risedronate impacts the prenylation of both Rap1A and Rab6 proteins, leading to S-phase cell cycle arrest and apoptosis. In contrast, this compound selectively inhibits Rab6 prenylation, inducing apoptosis without affecting the cell cycle. This differential activity, coupled with this compound's lower affinity for bone mineral, suggests a distinct therapeutic profile that may offer advantages in specific cancer contexts. This report presents a comprehensive overview of the available data, detailed experimental protocols for verification, and visual diagrams to elucidate the underlying molecular pathways.
Comparative Analysis of In Vitro Anti-Tumor Effects
The anti-tumor properties of this compound and risedronate have been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Comparative Cytotoxicity of this compound and Risedronate in B02-GFP Breast Cancer Cells [1]
| Compound | Half-Maximal Inhibitory Concentration (IC50) |
| This compound | 2.74 mmol/L |
| Risedronate | 0.37 mmol/L |
Table 2: Differential Effects of this compound and Risedronate on Cellular Processes
| Feature | This compound (3-PEHPC) | Risedronate |
| Mechanism of Action | Selective inhibition of Rab6 prenylation | Inhibition of Rap1A and Rab6 prenylation |
| Apoptosis Induction | Yes | Yes |
| Cell Cycle Arrest | No | S-phase arrest |
In Vivo Anti-Tumor Efficacy
In a murine model of breast cancer utilizing B02 breast cancer cells, both this compound and risedronate were found to be similarly potent in reducing tumor burden, despite the observed differences in their in vitro potency.[2] This suggests that the in vivo microenvironment and pharmacokinetic properties of this compound may enhance its anti-tumor activity.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound and Risedronate.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., B02-GFP) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound and risedronate in culture medium. Replace the medium in each well with 100 µL of the drug solutions or control medium.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture and treat cells with this compound or risedronate as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture and treat cells with this compound or risedronate.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Murine Breast Cancer Model
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ B02-GFP breast cancer cells suspended in 100 µL of a mixture of PBS and Matrigel into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, risedronate). Administer the compounds via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Survival can also be monitored as a primary endpoint.
Protein Prenylation Assay
-
Cell Lysis: After treatment with this compound or risedronate, lyse the cells in a suitable buffer containing protease inhibitors.
-
In Vitro Prenylation Reaction: For Rab6 prenylation, incubate cell lysates with recombinant Rab geranylgeranyl transferase (RGGT), REP-1, and biotin-labeled geranylgeranyl pyrophosphate (biotin-GGPP). For Rap1A prenylation, incubate with recombinant farnesyl transferase (FTase) and biotin-labeled farnesyl pyrophosphate (biotin-FPP).
-
Detection of Unprenylated Proteins: Alternatively, the accumulation of unprenylated proteins can be detected by Western blotting. Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with specific antibodies against the unprenylated forms of Rap1A or Rab6. Visualize the protein bands using a chemiluminescence detection system. The intensity of the unprenylated protein band will correlate with the inhibitory activity of the compounds.
References
Validating the Molecular Targets of NE 10790: A Comparative Guide
This guide provides a detailed comparison of NE 10790 with other inhibitors of protein prenylation, offering experimental data and protocols to validate its molecular targets. Designed for researchers, scientists, and drug development professionals, this document elucidates the specific mechanism of action of this compound in the context of related compounds.
Executive Summary
This compound, a phosphonocarboxylate analogue of the bisphosphonate risedronate, was initially investigated as a potential inhibitor of farnesyl diphosphate synthase (FPPS). However, subsequent research has revealed its primary and more specific molecular target to be Rab geranylgeranyl transferase (Rab GGTase). This enzyme is responsible for the post-translational lipid modification (prenylation) of Rab GTPases, proteins crucial for intracellular vesicle trafficking. Unlike broad-spectrum inhibitors of the mevalonate pathway or other prenyltransferases, this compound exhibits a selective action on Rab prenylation. This guide compares the activity of this compound with risedronate, a potent FPPS inhibitor, FTI-277, a farnesyltransferase (FTase) inhibitor, and GGTI-298, a geranylgeranyltransferase I (GGTase I) inhibitor, to highlight its unique inhibitory profile.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against their respective enzymatic targets and in cellular assays. This quantitative data underscores the distinct selectivity of this compound.
| Compound | Primary Target | IC50 (Enzymatic Assay) | Cellular Assay | Cell Line | Reference |
| This compound | Rab GGTase | - | ~560 µM (Inhibition of Rab prenylation) | J774 macrophages | [1] |
| Risedronate | FPP Synthase | Potent inhibitor | - | - | [2][3] |
| FTI-277 | Farnesyltransferase (FTase) | 0.5 nM | 100 nM (Inhibition of Ras processing) | - | [4] |
| GGTI-298 | Geranylgeranyltransferase I (GGTase I) | - | 3 µM (Inhibition of Rap1A processing) | - | [5] |
Signaling Pathway and Points of Inhibition
The diagram below illustrates the mevalonate pathway and the specific enzymatic steps targeted by this compound and the comparator compounds. This visualization clarifies the distinct mechanisms of action.
Caption: The mevalonate pathway and targets of various inhibitors.
Experimental Protocols
To validate the selective inhibition of Rab prenylation by this compound, the following experimental protocols are recommended.
Metabolic Labeling and Immunoprecipitation to Assess Protein Prenylation
This experiment directly measures the incorporation of a radiolabeled isoprenoid precursor into specific small GTPases within cultured cells.
a. Cell Culture and Treatment:
-
Culture J774 macrophages in appropriate media.
-
Treat cells for 18-24 hours with one of the following:
-
Vehicle control (e.g., DMSO)
-
This compound (e.g., 1.5 mM)
-
GGTI-298 (e.g., 15 µM) as a control for GGTase I inhibition.[6]
-
FTI-277 (e.g., 10 µM) as a control for FTase inhibition.
-
-
During the last 18 hours of treatment, add [14C]mevalonic acid to the culture medium.[6]
b. Cell Lysis and Immunoprecipitation:
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Immunoprecipitate specific target proteins overnight at 4°C using antibodies against:
-
Rab6 (target for Rab GGTase)
-
H-Ras (target for FTase)
-
Rap1 (target for GGTase I)[6]
-
-
Capture the antibody-protein complexes with protein A/G-agarose beads.
c. SDS-PAGE and Autoradiography:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Dry the gel and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled, prenylated proteins.[6]
Experimental Workflow: Metabolic Labeling
Caption: Workflow for metabolic labeling to assess protein prenylation.
In Vitro Enzyme Activity Assays
To confirm the direct inhibition of Rab GGTase by this compound, in vitro assays using recombinant enzymes are essential.
a. Reagents:
-
Recombinant Rab GGTase, FTase, and GGTase I.
-
Substrate proteins (e.g., recombinant Rab1a for Rab GGTase).
-
[3H]geranylgeranyl pyrophosphate ([3H]GGPP) or [3H]farnesyl pyrophosphate ([3H]FPP).
-
This compound, risedronate, FTI-277, and GGTI-298 at various concentrations.
b. Assay Procedure:
-
Set up reaction mixtures containing the respective enzyme, substrate protein, and radiolabeled isoprenoid donor in a suitable buffer.
-
Add the inhibitors at a range of concentrations.
-
Incubate the reactions to allow for the transfer of the radiolabeled lipid group to the substrate protein.
-
Stop the reaction and measure the incorporation of radioactivity into the protein, for example, by scintillation counting after protein precipitation.
c. Data Analysis:
-
Plot the percentage of enzyme inhibition against the inhibitor concentration.
-
Calculate the IC50 value for each inhibitor against each enzyme.
Conclusion
The experimental evidence strongly indicates that this compound is a selective inhibitor of Rab geranylgeranyl transferase.[1] Unlike nitrogen-containing bisphosphonates such as risedronate that target FPP synthase, or peptidomimetic inhibitors like FTI-277 and GGTI-298 that inhibit FTase and GGTase I respectively, this compound specifically disrupts the prenylation of Rab family proteins.[1][6] This makes this compound a valuable research tool for studying the specific roles of Rab GTPase prenylation in cellular processes and a potential lead compound for the development of therapeutics targeting pathways dependent on Rab function. The provided protocols offer a robust framework for validating these findings and further exploring the molecular pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling NE 10790
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the farnesyl pyrophosphate synthase inhibitor, NE 10790. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound to ensure safe laboratory practices and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
While the toxicological properties of this compound have not been fully investigated, it is imperative to handle the compound with care, assuming it to be potentially hazardous. The following table summarizes the recommended personal protective equipment and safety measures.
| Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols. | Minimizes inhalation exposure. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Operational and Disposal Plans
Proper handling, storage, and disposal of this compound are critical to maintaining a safe laboratory environment.
Handling and Storage
| Aspect | Guideline |
| Handling | Minimize dust generation and accumulation. Ensure adequate ventilation. |
| Storage | Keep container tightly closed. Store in a dry, well-ventilated place. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Accidental Release Measures
| Situation | Procedure |
| Spill | Wear appropriate PPE. Sweep up spilled substance, avoiding dust generation. Place in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal
Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of down the drain or with general household waste.
Experimental Protocols
This compound is an inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3][4] Experiments involving this compound will likely focus on its effects on this pathway and downstream cellular processes. The following is a generalized workflow for investigating the effects of an FPPS inhibitor like this compound.
General Experimental Workflow for Studying FPPS Inhibition
Caption: A general workflow for investigating the cellular effects of the FPPS inhibitor this compound.
Signaling Pathway
This compound inhibits Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of isoprenoids, which are essential for various cellular functions, including the post-translational modification of small GTPases like Ras and Rho.[4] Inhibition of FPPS disrupts these processes, affecting cell signaling, proliferation, and survival.[5][6][7]
Caption: Inhibition of FPPS by this compound disrupts the mevalonate pathway and downstream signaling.
References
- 1. abmole.com [abmole.com]
- 2. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel role for farnesyl pyrophosphate synthase in fibroblast growth factor-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
